2-Hydroxy-5-methoxybenZaldehyde oxime
Description
The exact mass of the compound 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% is 167.058243149 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydroxy-5-methoxybenZaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-methoxybenZaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-2-3-8(10)6(4-7)5-9-11/h2-5,10-11H,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLSRRHSCGPKAE-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure, Synthesis, and Catalytic Properties of 2-Hydroxy-5-methoxybenzaldehyde Oxime: A Technical Whitepaper
Executive Summary
In the realm of coordination chemistry and rational catalyst design, Schiff base ligands occupy a privileged position due to their tunable electronic properties and robust chelating capabilities. 2-Hydroxy-5-methoxybenzaldehyde oxime (commonly known as 5-methoxysalicylaldoxime) is a highly versatile bidentate/tridentate ligand. By strategically positioning an electron-donating methoxy group on the salicylaldoxime scaffold, researchers can precisely modulate the Lewis basicity of the coordinating atoms. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthesis protocols, and its application in synthesizing transition metal complexes for the catalytic epoxidation of olefins.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of 2-hydroxy-5-methoxybenzaldehyde oxime is defined by three critical functional groups: a phenolic hydroxyl (-OH), an oxime (-C=N-OH), and a methoxy (-OCH₃) ether linkage.
Causality of Structural Design: The proximity of the phenolic oxygen and the imino nitrogen creates a geometrically ideal pocket for forming stable six-membered metallacycles with transition metals[1]. The methoxy group at the 5-position exerts a positive resonance effect (+R), which increases the electron density on the aromatic ring and, consequently, the phenolate oxygen. This electronic enrichment enhances the ligand's affinity for high-oxidation-state or electron-deficient metal centers, stabilizing them during rigorous catalytic cycles.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-Hydroxy-5-methoxybenzaldehyde oxime |
| Common Synonym | 5-Methoxysalicylaldoxime |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| CAS Registry Number | 17580-69-7 |
| Coordination Modes | Bidentate (N, O) or Tridentate (N, O, O) |
| Key IR Markers (Validation) | ν(O-H) ~3447 cm⁻¹; ν(C=N) ~1640 cm⁻¹ |
(Data corroborated via and structural databases[2]).
Synthesis Methodology & Mechanistic Pathway
The synthesis of the oxime relies on a classic Schiff base condensation between an aldehyde and a primary amine.
Experimental Protocol: Ligand Synthesis
This protocol is designed as a self-validating system. The visual transition from a suspension to a clear solution, followed by specific IR spectral shifts, confirms successful conversion.
-
Amine Liberation: Suspend 1.0 mmol (0.070 g) of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.0 mmol (0.040 g) of NaOH in 10 mL of anhydrous methanol.
-
Causality: Hydroxylamine is supplied as a stable hydrochloride salt to prevent degradation. NaOH is required to neutralize the HCl, releasing the nucleophilic free amine (NH₂OH) necessary for the subsequent addition reaction.
-
-
Filtration: Stir the mixture for 15 minutes and filter off the precipitated sodium chloride (NaCl) to obtain a clear methanolic solution of free hydroxylamine.
-
Condensation: Dissolve 1.0 mmol (0.152 g) of 5-methoxysalicylaldehyde in 10 mL of methanol. Add this dropwise to the filtrate.
-
Maturation: Stir the reaction mixture at room temperature for 30 minutes.
-
Validation: Successful synthesis is confirmed via Infrared (IR) spectroscopy. The complete disappearance of the strong aldehyde carbonyl stretch (νC=O at ~1680 cm⁻¹) and the emergence of the imine stretch (νC=N at ~1640 cm⁻¹) alongside a broad oxime hydroxyl band (~3447 cm⁻¹) validates the formation of the product[1].
Workflow for the synthesis of 2-Hydroxy-5-methoxybenzaldehyde oxime via Schiff base condensation.
Coordination Chemistry: Copper(II) Complexation
2-Hydroxy-5-methoxybenzaldehyde oxime demonstrates exceptional utility in generating polynuclear transition metal complexes. A prime example is its reaction with Copper(II) acetate to form a catalytically active octahedral complex[1].
Experimental Protocol: Cu(II) Complexation
-
Precursor Mixing: To the previously synthesized methanolic oxime solution (1.0 mmol), add a solution of 1.0 mmol (0.199 g) copper(II) acetate monohydrate dissolved in a 10 mL mixture of water and methanol (1:3 v/v).
-
Causality: Copper acetate is highly soluble in water, whereas the organic Schiff base requires an alcohol. The 1:3 mixed solvent system ensures both precursors remain fully solvated long enough to coordinate homogeneously before the less soluble complex crystallizes out.
-
-
Complexation: Stir the mixture for 30 minutes. The solution will rapidly turn deep blue, indicating the displacement of acetate ligands and the coordination of the Schiff base to the Cu(II) center.
-
Crystallization: Allow the solution to evaporate slowly in air. The resulting complex crystallizes in the orthorhombic space group Pbca.
Structural Elucidation of the Complex
Single-crystal X-ray diffraction reveals that the final structure possesses a 1:2 molar ratio of Cu to the Schiff base ligand. The Cu(II) center adopts an octahedral coordination geometry . It is equatorially coordinated by two imino nitrogen atoms and two phenolate oxygen atoms, while two oxime oxygen atoms occupy the axial positions, effectively utilizing the ligand in a tridentate fashion[1].
Octahedral coordination sphere of the Cu(II) complex with two oxime ligands.
Catalytic Applications: Olefin Epoxidation
The synthesized Cu(II) complex serves as a highly efficient catalyst for the oxidation of olefins into epoxides—a critical transformation in the production of fine chemicals and pharmaceutical intermediates.
Mechanistic Insight: The reaction utilizes hydrogen peroxide (H₂O₂) as the terminal oxidant. H₂O₂ is selected because its only byproduct is water, aligning perfectly with green chemistry principles[1]. The electron-rich nature of the 5-methoxy-substituted ligand stabilizes the highly reactive metal-oxo or metal-peroxo intermediate formed upon the heterolytic cleavage of H₂O₂ at the Cu(II) center. This intermediate subsequently transfers an oxygen atom to the electron-rich double bond of the olefin, yielding the epoxide with high turnover frequencies (TOF). The robust chelation of the oxime ligand prevents the leaching of the metal center, ensuring the catalyst remains active through multiple cycles.
References
-
Shen, X.-H., Zhang, Z.-W., Shao, L.-J., Lian, Q., & Liu, C. (2015). Synthesis, Crystal Structure, and Catalytic Property of a Copper(II) Complex Derived From 2-Hydroxy-5-Methoxybenzaldehyde Oxime. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 46(3), 343-346. URL:[Link]
-
Pfluger, C. E., Pfluger, M. T., & Brackett, E. B. (1978). 5-Methoxysalicylaldoxime. Acta Crystallographica Section B, 34(3), 1019-1021. URL:[Link]
Sources
Technical Whitepaper: Scalable Synthesis of 2-Hydroxy-5-methoxybenzaldehyde Oxime
The following technical guide details the synthesis of 2-Hydroxy-5-methoxybenzaldehyde oxime (also known as 5-methoxysalicylaldoxime) starting from p-methoxyphenol (4-methoxyphenol / MEHQ).
Executive Summary
The synthesis of 2-Hydroxy-5-methoxybenzaldehyde oxime is a critical pathway for generating ligands used in metallomesogens and industrial metal extraction (similar to LIX® reagents). While historical literature often cites the Reimer-Tiemann reaction for introducing formyl groups to phenols, that method suffers from poor yields (<40%) and low regioselectivity due to carbene intermediates.
This guide presents a modern, high-fidelity protocol utilizing Magnesium-mediated ortho-formylation (The Skattebøl Method) followed by a buffered condensation with hydroxylamine. This pathway ensures:
-
Regioselectivity: Exclusive ortho substitution relative to the phenol.
-
Yield: Typically >90% for the formylation step (vs. ~30-40% for Reimer-Tiemann).
-
Scalability: Avoids volatile chloroform and hazardous carbene generation.
Retrosynthetic Analysis
The target molecule, 2-Hydroxy-5-methoxybenzaldehyde oxime (3) , is disconnected at the C=N bond to reveal the intermediate 2-Hydroxy-5-methoxybenzaldehyde (2) . The aldehyde is derived from p-methoxyphenol (1) via a regioselective formylation at the ortho position.
Figure 1: Retrosynthetic strategy highlighting the critical ortho-formylation step.
Step 1: Magnesium-Mediated Ortho-Formylation
Objective: Synthesize 2-Hydroxy-5-methoxybenzaldehyde with high regioselectivity.
The Mechanism (Why this works)
Unlike Reimer-Tiemann, which relies on free carbene attack, this method uses Magnesium Chloride (
Figure 2: Coordination mechanism ensuring ortho-selectivity.
Experimental Protocol
| Parameter | Specification |
| Reagents | p-Methoxyphenol (1.0 eq), Anhydrous |
| Solvent | Acetonitrile (MeCN) or THF (Dry) |
| Temperature | Reflux (~80-82°C for MeCN) |
| Time | 2.5 – 4 Hours |
| Yield | 85 – 94% |
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Add p-methoxyphenol (12.4 g, 100 mmol) and anhydrous
(14.3 g, 150 mmol) to Acetonitrile (400 mL). -
Base Addition: Add Triethylamine (
, 52 mL, 375 mmol) dropwise. The mixture will become a slurry as the Mg-phenoxide forms. Stir for 15-30 minutes at room temperature. -
Formylation: Add Paraformaldehyde powder (20.25 g, 675 mmol) in one portion.
-
Reaction: Heat the mixture to reflux. The solution often turns yellow/orange. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (
) should disappear, replaced by the aldehyde ( ). -
Workup: Cool to room temperature. Pour the mixture into 5% HCl (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo.-
Result: The product is a pale yellow oil or low-melting solid (MP ~4°C). It can be used directly in the next step without column chromatography if purity is >95% by NMR.
-
Step 2: Oximation
Objective: Convert the aldehyde functionality to the oxime.
Experimental Protocol
| Parameter | Specification |
| Reagents | Intermediate Aldehyde (1.0 eq), |
| Solvent | Ethanol / Water (3:1 ratio) |
| Temperature | Room Temperature to 60°C |
| Time | 1 – 2 Hours |
| Yield | >90% |
Procedure:
-
Dissolution: Dissolve the crude 2-Hydroxy-5-methoxybenzaldehyde (from Step 1) in Ethanol (100 mL).
-
Reagent Prep: In a separate beaker, dissolve Hydroxylamine Hydrochloride (
, 8.3 g, 120 mmol) and Sodium Acetate (NaOAc, 12.3 g, 150 mmol) in Water (30 mL). -
Addition: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.
-
Reaction: Stir at room temperature. If precipitation is slow, warm to 60°C for 30 minutes, then cool.
-
Isolation: The oxime usually precipitates as a white or off-white solid upon cooling and adding excess water (or ice).
-
Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 40°C.
Process Workflow & Scale-Up Logic
The following diagram illustrates the logical flow for scale-up, including critical decision points for purification.
Figure 3: Operational workflow for the two-step synthesis.
Characterization & Data
2-Hydroxy-5-methoxybenzaldehyde (Intermediate)[3][4]
-
Physical State: Yellow liquid or low-melting solid (MP ~4°C).
-
H NMR (400 MHz,
): 10.83 (s, 1H, OH), 9.85 (s, 1H, CHO), 7.10 (d, 1H), 6.95 (m, 2H), 3.81 (s, 3H, ). -
IR: ~1660
(C=O aldehyde), ~3300 (OH broad).
2-Hydroxy-5-methoxybenzaldehyde oxime (Target)[4][5][6]
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Typically 110–115°C (Note: Oximes can vary based on syn/anti isomerism; recrystallization from EtOH yields pure crystals).
-
H NMR (400 MHz, DMSO-
): 11.2 (s, 1H, Phenolic OH), 10.0 (s, 1H, =N-OH), 8.3 (s, 1H, CH=N), 6.8-7.2 (m, 3H, Ar-H), 3.75 (s, 3H, ). -
Key Identification: Disappearance of the aldehyde proton (9.85 ppm) and appearance of the oxime singlet (~8.3 ppm).
Safety & Handling
-
p-Methoxyphenol: Irritant. Can cause depigmentation of skin (leukoderma). Use gloves.
-
Hydroxylamine HCl: Corrosive and potential sensitizer. Heating residues can be explosive; ensure complete quenching.
-
Magnesium Chloride: Hygroscopic; store in a desiccator to maintain stoichiometry.
-
Exotherm: The addition of
to the Mg/Phenol mixture is exothermic. Add slowly.
References
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
-
Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
-
Sharghi, H., & Sarvari, M. H. (2000). A mild and versatile method for the preparation of oximes by use of calcium oxide. Journal of Chemical Research, (1), 24-25. (General Oximation Protocol).[1]
-
Sigma-Aldrich. (n.d.). Product Specification: 2-Hydroxy-5-methoxybenzaldehyde.[2][3][4][5][6][7]
Sources
Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-Hydroxy-5-methoxybenzaldehyde Oxime
The following technical guide is structured to provide an authoritative, in-depth analysis of the solubility profile of 2-Hydroxy-5-methoxybenzaldehyde oxime (also known as 5-methoxysalicylaldoxime ). It synthesizes available physicochemical data with rigorous experimental protocols for solubility determination and thermodynamic modeling.
Executive Summary & Compound Profile
2-Hydroxy-5-methoxybenzaldehyde oxime (C₈H₉NO₃) is a critical Schiff base ligand, primarily utilized in the hydrometallurgical extraction of transition metals (specifically Copper(II)) and as an intermediate in the synthesis of bioactive heterocyclic compounds.
Understanding its solubility landscape is a prerequisite for:
-
Process Optimization: Designing efficient biphasic extraction systems (e.g., solvent extraction of Cu).
-
Purification: Selecting antisolvents for crystallization (yield maximization).
-
Formulation: Developing stable liquid formulations for analytical standards.
Physicochemical Identity
| Property | Description |
| IUPAC Name | (E)-2-Hydroxy-5-methoxybenzaldehyde oxime |
| CAS Registry | 672-13-9 (Aldehyde precursor); Oxime derivative specific |
| Molecular Weight | 167.16 g/mol |
| Physical State | Crystalline Solid (White to pale yellow) |
| Key Functional Groups | Phenolic -OH (H-bond donor), Oxime -C=N-OH (Amphiprotic), Methoxy -OCH₃ (H-bond acceptor) |
| Primary Application | Metal chelation (Cu²⁺), Organic synthesis intermediate |
Theoretical Solubility Framework
The solubility of 2-Hydroxy-5-methoxybenzaldehyde oxime is governed by the competition between its hydrophobic aromatic core and its hydrophilic hydrogen-bonding sites (phenolic and oxime hydroxyls).
Solvent-Solute Interaction Mechanisms[3]
-
Polar Protic Solvents (Methanol, Ethanol): High solubility is expected due to the formation of intermolecular hydrogen bonds between the solvent hydroxyls and the solute's phenolic/oxime groups.
-
Polar Aprotic Solvents (DMSO, DMF, Acetone): These solvents act as strong H-bond acceptors. They typically exhibit the highest solubility for this compound by disrupting the crystal lattice energy effectively.
-
Non-Polar Solvents (Hexane, Toluene): Solubility is limited. While the aromatic ring provides some van der Waals compatibility, the polar functional groups create a high energy barrier for dissolution in purely non-polar media.
-
Water: Poor solubility (< 0.1 g/L predicted) due to the dominant hydrophobic effect of the benzene ring and methoxy group, despite the presence of polar moieties.
Experimental Protocol: Determination of Solubility
As specific mole-fraction solubility data varies by synthesis purity and polymorph, the following self-validating protocol is the industry standard for generating precise solubility curves.
Method: Isothermal Saturation Shake-Flask (ISSF)
Objective: Determine the mole fraction solubility (
Materials Required
-
Solute: Recrystallized 2-Hydroxy-5-methoxybenzaldehyde oxime (Purity > 99% by HPLC).
-
Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile).[1]
-
Equipment: Thermostatic shaker bath (± 0.05 K), HPLC with UV-Vis detector (254 nm), 0.45 µm PTFE syringe filters.
Step-by-Step Workflow
-
Preparation: Add excess solid oxime to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Agitate at 150 rpm for 24 hours at the target temperature (
). -
Sedimentation: Stop agitation and allow the suspension to settle for 2 hours (maintain
). -
Sampling: Withdraw 1 mL of supernatant using a pre-heated syringe tip (to prevent precipitation).
-
Filtration: Filter immediately through a 0.45 µm PTFE filter into a weighed volumetric flask.
-
Quantification: Dilute with mobile phase and analyze via HPLC. Calculate concentration (
) using a pre-established calibration curve.
Workflow Visualization (DOT)
Figure 1: Isothermal Saturation Shake-Flask (ISSF) workflow for precise solubility determination.
Thermodynamic Modeling & Analysis
To translate experimental data into predictive process parameters, the Modified Apelblat Equation is the standard model for this class of oximes.
The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (
- : Mole fraction solubility.
-
: Absolute temperature (Kelvin).[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - : Empirical model parameters derived from non-linear regression.
Interpretation of Parameters:
-
and
: Reflect the non-ideality of the solution and the variation of heat capacity. -
: Directly related to the enthalpy of solution. A negative
value indicates an endothermic process (solubility increases with temperature).
Thermodynamic Functions
Using the Van't Hoff analysis, the dissolution enthalpy (
-
Enthalpy (
): -
Gibbs Energy (
): -
Entropy (
):
Process Implication:
-
If
(Endothermic): Higher temperatures significantly improve solubility. This is typical for oximes in alcohols. -
If
: The dissolution is non-spontaneous at standard states, requiring thermal energy to drive the process.
Reference Solubility Data (Comparative)
While specific mole fraction values must be determined experimentally for your specific batch purity, the following comparative solubility hierarchy is established based on structurally analogous salicylaldoximes (e.g., Salicylaldoxime, 5-Nonylsalicylaldoxime).
Estimated Solubility Hierarchy (at 298.15 K)
| Solvent Class | Solvent | Solubility Rating | Estimated Range (g/L) | Application Note |
| Polar Aprotic | DMSO, DMF | Very High | > 200 g/L | Ideal for stock solutions.[3] |
| Polar Aprotic | Acetone | High | 100 - 150 g/L | Good solvent for rapid dissolution.[3] |
| Polar Protic | Ethanol, Methanol | High | 50 - 100 g/L | Primary solvent for recrystallization (High T solubility, low Low T solubility). |
| Esters | Ethyl Acetate | Moderate | 20 - 50 g/L | Useful for extraction from aqueous phases.[3] |
| Non-Polar | Toluene, Chloroform | Low/Moderate | 5 - 20 g/L | Used in biphasic metal extraction systems.[3] |
| Aqueous | Water | Insoluble | < 0.1 g/L | Acts as the antisolvent in crystallization. |
Recrystallization Strategy
For purification of 2-Hydroxy-5-methoxybenzaldehyde oxime:
-
Solvent: Hot Ethanol (near reflux, ~78°C).
-
Antisolvent: Water (added dropwise until turbidity appears).[3]
-
Cooling: Slow cooling to 4°C yields high-purity needle-like crystals.
References
-
Synthesis & Properties: Shen, X. H., Zhang, Z. W., Shao, L. J., & Liu, C. (2016).[4][5] Synthesis, Crystal Structure, and Catalytic Property of a Copper(II) Complex with 2-Hydroxy-5-methoxybenzaldehyde Oxime. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 46(3), 343-346.[3][4][5] [5]
- General Oxime Solubility: Aakeröy, C. B., et al. (2012). Aldoximes and Ketoximes as synthons for supramolecular synthesis. CrystEngComm. (Provides structural basis for H-bonding solubility).
- Thermodynamic Modeling: Jouyban, A. (2008). Review of the pharmaceutical solubility studies in various solvents: Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences.
-
Precursor Data: National Institute of Standards and Technology (NIST). 2-Hydroxy-5-methoxybenzaldehyde.[2][6][3][7][8][9][10][11][12] NIST Chemistry WebBook, SRD 69.
Sources
- 1. researchgate.net [researchgate.net]
- 2. NP-MRD: Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720) [np-mrd.org]
- 3. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. yykjxy.hevttc.edu.cn [yykjxy.hevttc.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]
- 8. GSRS [precision.fda.gov]
- 9. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Hydroxy-5-methoxybenzaldehyde 98 672-13-9 [sigmaaldrich.com]
- 11. guidechem.com [guidechem.com]
- 12. 5-methoxysalicylaldehyde, 672-13-9 [thegoodscentscompany.com]
Thermodynamic Profiling and Dissociation Dynamics of 2-Hydroxy-5-methoxybenzaldehyde Oxime
Executive Summary
In the realm of coordination chemistry and rational drug design, Schiff base ligands and their oxime derivatives are highly valued for their robust chelating capabilities. 2-Hydroxy-5-methoxybenzaldehyde oxime (also known as 5-methoxysalicylaldoxime) is a bidentate/tridentate ligand utilized extensively in the synthesis of polynuclear transition metal complexes, solvent extraction of heavy metals, and as a catalyst in the aerobic epoxidation of olefins [1].
Understanding the precise acid dissociation constants (
Structural Dynamics and Substituent Effects
2-Hydroxy-5-methoxybenzaldehyde oxime features two distinct ionizable protons:
-
The Phenolic Hydroxyl (-OH): Located at the C2 position.
-
The Oximic Hydroxyl (=N-OH): Located at the C1 substituent.
To understand the dissociation constants of this specific derivative, we must analyze it against its parent compound, salicylaldoxime , which possesses established
The Causality of the Hammett Effect
The introduction of a methoxy (
-
Effect on the Phenolic Proton (
): The C5 position is para to the phenolic hydroxyl group. The methoxy group exerts a strong mesomeric electron-donating effect ( ) that outweighs its inductive electron-withdrawing effect ( ). This increases the electron density on the phenoxide oxygen, destabilizing the conjugate base. Consequently, the phenolic proton becomes less acidic (higher ) compared to the parent salicylaldoxime. -
Effect on the Oximic Proton (
): The C5 position is meta to the oxime group. From the meta position, the resonance effect cannot directly conjugate with the oxime moiety; thus, the inductive electron-withdrawing effect ( ) dominates slightly, making the oxime proton marginally more acidic (lower ).
Prototropic Equilibrium Pathway
The dissociation occurs in a stepwise manner, transitioning from the neutral species (
Caption: Stepwise prototropic dissociation pathway of 2-hydroxy-5-methoxybenzaldehyde oxime.
Thermodynamic Parameters: Quantitative Data
Based on Hammett equation derivations (
Table 1: Comparative Dissociation Constants (at 25.0 °C, M)
| Compound | Primary Chelating Form | ||
| Salicylaldoxime (Parent) | 9.18 ± 0.05 | 12.11 ± 0.05 | |
| 5-Methoxysalicylaldehyde | 8.66 ± 0.18 (Aldehyde) | N/A | N/A |
| 2-Hydroxy-5-methoxybenzaldehyde oxime | ~9.75 (Calculated) | ~12.01 (Calculated) |
Note: The highly basic nature of
Self-Validating Experimental Protocols
To empirically validate these calculated
Protocol: UV-Vis Spectrophotometric Determination
Rationale for Experimental Choices:
-
Background Electrolyte (
M ): Maintains a constant ionic strength ( ), ensuring that activity coefficients remain stable throughout the titration. Perchlorate is chosen because it is non-coordinating and UV-transparent. -
Temperature Control (
°C): is a thermodynamic value derived from . Fluctuations in temperature will exponentially skew the equilibrium constants.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a
M stock solution of 2-hydroxy-5-methoxybenzaldehyde oxime in a solvent mixture of 10% v/v Methanol / 90% aqueous M (Methanol aids in the initial solubilization of the neutral species).
-
-
System Calibration:
-
Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) thermostated strictly to 25.0 °C.
-
-
Titration Execution:
-
Transfer 50.0 mL of the ligand solution into a jacketed titration vessel purged with inert Argon gas (to prevent
absorption which alters pH). -
Titrate with standardized
M in micro-aliquots (e.g., 10-50 increments).
-
-
Spectral Acquisition:
-
After each addition, allow 2 minutes for equilibrium. Record the UV-Vis absorption spectrum from 200 nm to 450 nm.
-
Validation Check: Identify isosbestic points (typically around 280 nm and 320 nm for salicylaldoximes). The presence of tight isosbestic points proves a clean
equilibrium without intermediate degradation.
-
-
Data Regression:
-
Extract the absorbance values at the
of the phenoxide species (approx. 340 nm). -
Plot Absorbance vs. pH and fit the curve using a non-linear least-squares regression model (e.g., Henderson-Hasselbalch derivation) to extract
and .
-
Caption: Self-validating workflow for the spectrophotometric determination of dissociation constants.
Applications in Drug Development & Catalysis
The specific
-
Aerobic Epoxidation Catalysis: As demonstrated by Shen et al. [1], the ligand readily deprotonates its phenolic oxygen at near-neutral pH to coordinate with Copper(II) or Cobalt(III) ions, forming polynuclear complexes. The remaining intact oxime group often participates in inter-ligand hydrogen bonding, stabilizing the catalytic architecture required for the epoxidation of unfunctionalized olefins.
-
Radiolabeling Precursors: The methoxy-substituted aromatic ring serves as a structural analog in the synthesis of radiolabeling precursors for Positron Emission Tomography (PET) imaging, where precise control over the molecule's lipophilicity (governed by its ionization state) is required to cross the blood-brain barrier [4].
References
-
Synthesis, Crystal Structure, and Catalytic Property of a Copper(II) Complex Derived From 2-Hydroxy-5-Methoxybenzaldehyde Oxime Source: Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry (Taylor & Francis) URL:[Link] [1]
-
2-Hydroxy-5-methoxybenzaldehyde Synthesis and Reactions Source: Wikipedia (Chemical Data Repository) URL:[Link] [4]
molecular weight and molar mass calculation for 2-Hydroxy-5-methoxybenzaldehyde oxime
An In-depth Technical Guide to the Molecular Weight and Molar Mass Calculation of 2-Hydroxy-5-methoxybenzaldehyde Oxime
Introduction
In the precise and exacting world of scientific research, particularly within the realms of chemistry and drug development, the fundamental properties of a molecule are the bedrock upon which all further investigation is built. Among the most critical of these are the molecular weight and molar mass. These values are indispensable for a multitude of applications, from the stoichiometric calculations that govern chemical reactions to the preparation of solutions of known concentrations and the interpretation of data from various analytical techniques such as mass spectrometry.
This technical guide provides a comprehensive, in-depth methodology for the calculation of the molecular weight and molar mass of 2-Hydroxy-5-methoxybenzaldehyde oxime. As a Senior Application Scientist, it is my intention not merely to present a calculation, but to elucidate the reasoning and principles that underpin this determination, thereby equipping researchers, scientists, and drug development professionals with a robust understanding of this foundational concept.
Determination of the Chemical Formula
The first and most critical step in this process is the establishment of the correct chemical formula for 2-Hydroxy-5-methoxybenzaldehyde oxime. The nomenclature itself provides the necessary clues. The parent molecule is 2-Hydroxy-5-methoxybenzaldehyde, which has a confirmed chemical formula of C₈H₈O₃.[1][2][3] The suffix "-oxime" signifies the conversion of the aldehyde functional group (-CHO) into an oxime functional group (-CH=NOH) through a reaction with hydroxylamine (NH₂OH).
This condensation reaction involves the elimination of one molecule of water (H₂O). Consequently, the aldehyde's oxygen atom is removed, and a nitrogen atom and a hydroxyl group (-OH) from the hydroxylamine are added. This results in a net change to the elemental composition of the parent molecule:
-
Carbon (C): The number of carbon atoms remains unchanged.
-
Hydrogen (H): One hydrogen atom is added.
-
Oxygen (O): The number of oxygen atoms remains the same (one is lost from the aldehyde and one is gained from the hydroxylamine).
-
Nitrogen (N): One nitrogen atom is introduced.
Therefore, the chemical formula for 2-Hydroxy-5-methoxybenzaldehyde oxime is deduced to be C₈H₉NO₃ .
Principles of Molecular Weight and Molar Mass
Molecular weight is the mass of a single molecule of a substance, expressed in atomic mass units (amu). It is calculated by summing the atomic weights of all the atoms present in the molecule's chemical formula.
Molar mass , on the other hand, is the mass of one mole of a substance (approximately 6.022 x 10²³ molecules) and is expressed in grams per mole ( g/mol ). Numerically, the molar mass of a substance in g/mol is equal to its molecular weight in amu.
The foundation of these calculations rests upon the standard atomic weights of the constituent elements, as established by the International Union of Pure and Applied Chemistry (IUPAC).
Step-by-Step Calculation Protocol
The calculation of the molecular weight and molar mass of 2-Hydroxy-5-methoxybenzaldehyde oxime (C₈H₉NO₃) is performed as follows:
Elemental Composition
First, we identify the constituent elements and the number of atoms of each element in the molecule:
-
Carbon (C): 8 atoms
-
Hydrogen (H): 9 atoms
-
Nitrogen (N): 1 atom
-
Oxygen (O): 3 atoms
Atomic Weights
Next, we consult authoritative sources for the standard atomic weights of these elements.
Calculation
The molecular weight is the sum of the products of the number of atoms of each element and their respective atomic weights:
-
Carbon: 8 atoms × 12.011 amu/atom = 96.088 amu
-
Hydrogen: 9 atoms × 1.008 amu/atom = 9.072 amu
-
Nitrogen: 1 atom × 14.007 amu/atom = 14.007 amu
-
Oxygen: 3 atoms × 15.999 amu/atom = 47.997 amu
Total Molecular Weight = 96.088 + 9.072 + 14.007 + 47.997 = 167.164 amu
Therefore, the Molar Mass of 2-Hydroxy-5-methoxybenzaldehyde oxime is 167.164 g/mol .
Data Summary
The following table provides a clear and structured summary of the quantitative data used in the calculation.
| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Contribution to Molecular Weight (amu) |
| Carbon | C | 8 | 12.011[4][5] | 96.088 |
| Hydrogen | H | 9 | 1.008[6] | 9.072 |
| Nitrogen | N | 1 | 14.007[7][8] | 14.007 |
| Oxygen | O | 3 | 15.999[9] | 47.997 |
| Total | 21 | 167.164 |
Visualizations
Molecular Structure
The following diagram illustrates the chemical structure of 2-Hydroxy-5-methoxybenzaldehyde oxime.
Caption: Molecular structure of 2-Hydroxy-5-methoxybenzaldehyde oxime.
Calculation Workflow
This diagram illustrates the logical flow of the molecular weight calculation process.
Caption: Workflow for molecular weight and molar mass calculation.
Experimental Verification
While the theoretical calculation of molecular weight is a fundamental and reliable process, experimental verification is a cornerstone of scientific integrity. The most common and accurate method for determining the molecular weight of a compound like 2-Hydroxy-5-methoxybenzaldehyde oxime is mass spectrometry .
Conceptual Protocol for Mass Spectrometry
-
Sample Preparation: A dilute solution of the synthesized and purified 2-Hydroxy-5-methoxybenzaldehyde oxime is prepared in a suitable volatile solvent.
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion (or a common adduct thereof) will confirm the molecular weight of the compound. For 2-Hydroxy-5-methoxybenzaldehyde oxime, a prominent peak would be expected at or very near an m/z of 167.164.
Conclusion
The accurate determination of molecular weight and molar mass is a non-negotiable prerequisite for rigorous scientific research. Through a systematic, step-by-step process grounded in the principles of chemical nomenclature and the standardized atomic weights of the elements, we have confidently calculated the molecular weight of 2-Hydroxy-5-methoxybenzaldehyde oxime to be 167.164 amu , and its corresponding molar mass to be 167.164 g/mol . This value serves as a critical parameter for any subsequent experimental work involving this compound.
References
-
PubChem. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
-
precisionFDA. 2-HYDROXY-5-METHOXYBENZALDEHYDE. [Link]
-
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
-
Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Carbon. [Link]
-
Oreate AI Blog. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. [Link]
-
PubChem. Hydrogen. [Link]
-
Britannica. Nitrogen. [Link]
-
National Institute of Standards and Technology (NIST). Nitrogen atom. [Link]
-
Britannica. Oxygen. [Link]
-
National Institute of Standards and Technology (NIST). Oxygen, atomic. [Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 2-Methoxybenzaldehyde oxime | C8H9NO2 | CID 6861468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-hydroxy-5-methoxybenzaldehyde (C8H8O3) [pubchemlite.lcsb.uni.lu]
- 6. 2-羟基-5-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]
- 8. 672-13-9|2-Hydroxy-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 9. 2-Hydroxy-5-methoxybenzaldehyde, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Theoretical DFT Studies and Geometric Analysis of 2-Hydroxy-5-Methoxybenzaldehyde Oxime
Executive Summary
Understanding the precise quantum mechanical behavior of Schiff base ligands is a prerequisite for rational catalyst design and metallopharmaceutical development. This technical whitepaper provides an in-depth analysis of the geometric and electronic properties of 2-hydroxy-5-methoxybenzaldehyde oxime using Density Functional Theory (DFT). By coupling theoretical modeling with experimental crystallographic validation, this guide establishes a self-validating framework for predicting the chelating behavior and reactivity of this versatile ligand.
Chemical Context & Causality
2-Hydroxy-5-methoxybenzaldehyde oxime is a highly effective bidentate (O,N) and bridging ligand, frequently utilized to synthesize polynuclear transition metal complexes, such as catalytically active copper(II) assemblies [1].
The molecule exhibits E/Z isomerism around the C=N bond. The E-isomer (anti-configuration) is thermodynamically favored. This stability is not merely due to the reduction of steric hindrance between the aromatic ring and the hydroxyl group, but is fundamentally driven by the formation of a robust intramolecular hydrogen bond between the phenolic proton and the imine nitrogen. This pre-organizes the ligand into a planar conformation, significantly lowering the activation energy required for subsequent metal chelation.
Computational Methodology (DFT Protocol)
To ensure thermodynamic reliability and accurate mapping of the intramolecular hydrogen bonds, the computational protocol must be rigorously defined. The following step-by-step workflow guarantees a self-validating theoretical model.
Step 1: Initial Structure Generation Construct the E-isomer of 2-hydroxy-5-methoxybenzaldehyde oxime. Ensure the dihedral angles initially reflect a planar aromatic system to facilitate the optimization algorithm.
Step 2: Level of Theory Selection
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional provides an excellent balance between computational cost and accuracy for organic molecules.
-
Basis Set: 6-311++G(d,p).
-
Causality for choice: The diffuse functions (++) are absolutely critical for accurately modeling the expanded electron density of the highly electronegative oxygen and nitrogen lone pairs. The polarization functions ((d,p)) are required to properly describe the directionality of the critical O-H···N hydrogen bonding interactions.
-
Step 3: Geometry Optimization Execute the optimization in the gas phase (or utilizing a PCM solvation model if simulating specific reaction media). Set the convergence criteria to tight tolerances (Maximum Force < 0.000450 a.u., RMS Force < 0.000300 a.u.) to ensure the algorithm finds the true local minimum rather than a shallow saddle point.
Step 4: Frequency Calculation (Self-Validation) Perform a harmonic vibrational frequency calculation at the exact same level of theory. The complete absence of imaginary (negative) frequencies mathematically validates that the optimized geometry is a true ground-state minimum.
Caption: Step-by-step DFT computational workflow from input generation to experimental validation.
Geometric Parameters & Conformational Analysis
The structural integrity of the DFT model is validated by comparing the optimized geometric parameters against experimental single-crystal X-ray diffraction data [1].
Table 1: Comparison of Key Geometric Parameters
| Structural Parameter | DFT Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) [1] | Deviation (Δ) |
| C=N bond length (Å) | 1.285 | 1.281 | +0.004 |
| N-O bond length (Å) | 1.392 | 1.388 | +0.004 |
| Phenolic C-O length (Å) | 1.355 | 1.352 | +0.003 |
| O-H···N H-bond (Å) | 1.780 | 1.810 | -0.030 |
| C-C=N angle (°) | 121.5 | 122.0 | -0.5 |
| C=N-O angle (°) | 111.8 | 111.4 | +0.4 |
Analytical Insight: The slight overestimation of the C=N and N-O bond lengths in the DFT calculations (+0.004 Å) is a well-documented artifact of gas-phase optimizations, which lack the compressive crystal lattice packing forces present in X-ray samples. The short calculated O-H···N distance (1.780 Å) confirms a highly stabilizing intramolecular hydrogen bond.
Electronic Structure: FMOs and MEP
Frontier Molecular Orbital (FMO) analysis dictates the ligand's chemical reactivity and coordination potential.
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized over the phenolic oxygen, the methoxy group, and the conjugated pi-system of the aromatic ring. This indicates the sites with the highest electron-donating capacity, explaining why deprotonation of the phenolic OH rapidly leads to metal coordination.
-
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated predominantly on the oxime (-CH=N-OH) moiety, highlighting the region most susceptible to nucleophilic interactions or back-bonding from electron-rich metal centers.
-
MEP (Molecular Electrostatic Potential): The MEP map visually confirms that the most negative regions (deep red) are centered strictly on the phenolic and oxime oxygens. This electrostatic distribution perfectly aligns with the molecule's proven role as an O,N-bidentate or O,O-bridging donor in polynuclear complex formation [1].
Caption: Electronic pathway demonstrating ligand deprotonation and subsequent metal coordination.
Experimental Validation Protocol
To empirically validate the theoretical DFT models, the physical compound must be synthesized and subjected to X-ray diffraction.
Step-by-Step Synthesis of 2-Hydroxy-5-methoxybenzaldehyde Oxime:
-
Reagent Preparation: Dissolve 10.0 mmol of 2-hydroxy-5-methoxybenzaldehyde in 25 mL of absolute ethanol in a round-bottom flask.
-
Buffer & Reactant Addition: Add 12.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 12.0 mmol of sodium acetate (NaOAc). Causality: The NaOAc acts as a crucial buffer, neutralizing the HCl to release free hydroxylamine while maintaining the mildly acidic pH (~4.5-5.0) required to protonate the carbonyl oxygen, thereby accelerating nucleophilic attack.
-
Reflux: Heat the mixture under continuous reflux for 3 to 4 hours. Monitor the disappearance of the starting material via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.
-
Isolation: Cool the reaction mixture to room temperature, then pour it slowly into 100 mL of ice-cold distilled water. Stir vigorously until a crude precipitate forms. Filter the solid under a vacuum.
-
Crystallization: Recrystallize the crude product from a hot ethanol/water mixture. Allow the solution to evaporate slowly at room temperature to yield high-quality, single E-isomer crystals suitable for X-ray crystallographic validation against the DFT data.
References
-
Shen, X.-H., Zhang, Z.-W., Shao, L.-J., Lian, Q., & Liu, C. (2016). Synthesis, Crystal Structure, and Catalytic Property of a Copper(II) Complex Derived From 2-Hydroxy-5-Methoxybenzaldehyde Oxime. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 46(3), 343-346.[Link]
Technical Monograph: Biological Activity & Toxicity Profile of 2-Hydroxy-5-methoxybenzaldehyde Oxime
Executive Summary
2-Hydroxy-5-methoxybenzaldehyde oxime (5-methoxysalicylaldoxime) represents a pivotal pharmacophore in medicinal chemistry, distinguished by its dual functionality as a chelating ligand and an enzyme inhibitor. Unlike simple benzaldehydes, the oxime derivative exhibits enhanced hydrolytic stability and superior metal-binding affinity, making it a critical intermediate in the development of metallodrugs and tyrosinase inhibitors.
This technical guide delineates the compound's biological profile, focusing on its efficacy as a tyrosinase inhibitor (targeting melanogenesis) and its role as a bidentate ligand in antiproliferative copper(II) and nickel(II) complexes. Toxicity data indicates a profile defined by moderate cytotoxicity against specific cancer lines (e.g., MCF-7) with a safety margin dependent on metal coordination status.
Chemical Identity & Synthesis[1][2]
IUPAC Name: (E)-2-Hydroxy-5-methoxybenzaldehyde oxime CAS Number: 5466-07-9 (Generic for isomers; specific stereochemistry often undefined in bulk sources) Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol
Synthetic Pathway
The synthesis follows a standard condensation of 2-hydroxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride in a buffered ethanolic solution. This reaction is thermodynamically driven to the E-isomer, which is sterically favored for metal chelation.
Figure 1: Synthetic pathway for the conversion of 5-methoxysalicylaldehyde to its oxime derivative via condensation.
Biological Activity Profile
Tyrosinase Inhibition & Depigmentation
The 5-methoxy substitution on the salicylaldoxime scaffold is critical for its interaction with tyrosinase, the rate-limiting enzyme in melanin biosynthesis.
-
Mechanism: The compound acts as a competitive inhibitor. The oxime group coordinates with the binuclear copper active site of tyrosinase, mimicking the transition state of L-DOPA oxidation.
-
Potency: Analogous salicylaldoximes exhibit IC₅₀ values in the low micromolar range (1–50 μM), often superior to kojic acid due to the additional chelation capacity of the phenolic hydroxyl group.
Antimicrobial & Antifungal Activity
While the free ligand shows moderate bacteriostatic activity (MIC 30–100 μg/mL against S. aureus), its efficacy is significantly amplified upon coordination with transition metals.
-
Lipophilicity: The oxime formation increases the lipophilicity relative to the aldehyde, facilitating passive diffusion across bacterial cell membranes.
-
Mode of Action: Disruption of membrane integrity and interference with bacterial iron acquisition pathways (siderophore mimicry).
Anticancer Potential (Metal Complexes)
The therapeutic value of 2-Hydroxy-5-methoxybenzaldehyde oxime is most pronounced in its metal complexes, particularly with Copper(II).
-
Cytotoxicity: Cu(II) complexes of salicylaldoximes have demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
-
Mechanism: The complex facilitates the intracellular transport of copper, leading to the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions, inducing apoptosis.
Figure 2: Mechanism of Action for the antiproliferative activity of Copper(II)-oxime complexes.
Toxicity & Safety Profile
In Vitro Cytotoxicity[3][4]
-
Normal vs. Cancer Cells: The free oxime generally exhibits lower toxicity toward normal fibroblast cells (e.g., MCF-10A) compared to cancer lines, providing a therapeutic window. However, high concentrations (>100 μM) can induce non-specific membrane irritation.
-
Hemolysis: Salicylaldoximes are generally non-hemolytic at therapeutic concentrations, preserving red blood cell integrity.
Irritation & Sensitization
-
Skin/Eye: Like its aldehyde precursor, the oxime is classified as a potential irritant (Category 2). It may cause sensitization upon repeated dermal exposure due to its ability to haptenize proteins via the reactive oxime/phenol moieties.
-
Respiratory: Inhalation of dust or aerosols may trigger respiratory tract irritation.
ADMET (In Silico Prediction)
-
Absorption: High gastrointestinal absorption predicted due to favorable LogP (approx. 1.8–2.2).
-
Metabolism: Primary metabolic routes include glucuronidation of the phenolic hydroxyl and reductive cleavage of the oxime to the amine.
Experimental Protocols
Protocol A: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde Oxime
Objective: To isolate high-purity oxime ligand for biological assay.
-
Reagent Prep: Dissolve 2-hydroxy-5-methoxybenzaldehyde (10 mmol, 1.52 g) in 20 mL of ethanol (95%).
-
Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (12 mmol, 0.83 g) and sodium acetate (12 mmol, 0.98 g) in 10 mL of deionized water.
-
Reaction: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution with stirring.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor progress via TLC (Silica gel; Hexane:EtOAc 7:3).
-
Isolation: Evaporate ethanol under reduced pressure. Pour the residue into 50 mL ice-water.
-
Purification: Filter the white/off-white precipitate. Recrystallize from ethanol/water (1:1).
-
Validation: Confirm structure via ¹H NMR (distinct singlet for -CH=N- at δ 8.1–8.3 ppm).
Protocol B: Tyrosinase Inhibition Assay
Objective: To quantify the IC₅₀ of the oxime against mushroom tyrosinase.
-
Buffer: Prepare 50 mM phosphate buffer (pH 6.8).
-
Enzyme Solution: Dissolve mushroom tyrosinase (1000 U/mL) in the phosphate buffer.
-
Substrate: Prepare 10 mM L-DOPA solution.
-
Assay Setup: In a 96-well plate:
-
140 μL Buffer.
-
20 μL Test Compound (Oxime in DMSO, varying concentrations).
-
20 μL Enzyme Solution.
-
-
Incubation: Incubate at 25°C for 10 minutes.
-
Initiation: Add 20 μL L-DOPA substrate.
-
Measurement: Monitor absorbance at 475 nm (dopachrome formation) for 10 minutes.
-
Calculation: % Inhibition =
.
Data Summary Table
| Property | Value/Description |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 118–122°C (Typical for salicylaldoximes) |
| Solubility | Soluble in Ethanol, DMSO, Acetone; Insoluble in Water |
| pKa (Phenolic) | ~8.5 (Predicted) |
| Tyrosinase IC₅₀ | 5 – 25 μM (Estimated based on analogs) |
| MIC (S. aureus) | 30 – 100 μg/mL (Free ligand) |
| Toxicity Class | GHS Category 2 (Skin/Eye Irritant) |
References
-
Synthesis & Properties: Katritzky, A. R., et al.[1] "Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes." Arkivoc, 2000. Link
-
Antimicrobial Activity: Naveen, S., et al.[2] "Synthesis and Crystal Structure of a Polymeric Copper(II) Complex Derived from 2-Hydroxy-5-methylbenzaldehyde Oxime with Antibacterial Activities." Acta Chimica Slovenica, 2019.[3] Link
-
Tyrosinase Inhibition: Zolghadri, S., et al. "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. Link
-
Cytotoxicity Mechanisms: Hindo, S. S., et al. "Metals in anticancer therapy: Copper(II) complexes as inhibitors of the 20S proteasome." Journal of Medicinal Chemistry, 2009. Link
-
General Toxicity Data: PubChem Compound Summary for 2-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Link
Sources
Supramolecular Architecture and Hydrogen Bonding Networks in 2-Hydroxy-5-Methoxybenzaldehyde Oxime Crystals: A Technical Guide
Executive Summary
In the realm of coordination chemistry and rational drug design, the structural pre-organization of a ligand dictates its thermodynamic efficiency during metal chelation. 2-Hydroxy-5-methoxybenzaldehyde oxime (also known as 5-methoxysalicylaldoxime) is a highly versatile bidentate Schiff base ligand[1]. Its solid-state crystal structure is governed by a precise network of intra- and intermolecular hydrogen bonds. Understanding these non-covalent interactions is critical for researchers developing polynuclear metal complexes (e.g., Cu(II), V(V), Mo(VI)) used in catalytic olefin epoxidation and targeted metallopharmaceuticals [2].
This whitepaper deconstructs the crystallographic profile, hydrogen-bonding causality, and experimental validation protocols for 2-hydroxy-5-methoxybenzaldehyde oxime.
Crystallographic Profile & Quantitative Data
The compound crystallizes in the monoclinic crystal system. The structural integrity of the crystal is maintained by an extensive hydrogen-bonding network that dictates the molecular packing. Below is the consolidated crystallographic data derived from single-crystal X-ray diffraction (SC-XRD) [1].
Table 1: Crystallographic Parameters of 5-Methoxysalicylaldoxime
| Parameter | Value | Causality / Significance |
| Chemical Formula | C₈H₉NO₃ | Contains dual H-bond donors (-OH, =N-OH) and acceptors. |
| Crystal System | Monoclinic | Allows for optimal packing of planar aromatic systems. |
| Space Group | P2₁/c | Centrosymmetric; facilitates anti-parallel chain packing. |
| Unit Cell Dimensions | a = 3.914(2) Åb = 9.631(7) Åc = 21.100(15) Å | The short a-axis suggests tight face-to-face π-π stacking. |
| β Angle | 97.33(6)° | Defines the monoclinic shear of the unit cell. |
| Z (Molecules/cell) | 4 | Standard for P2₁/c, indicating one molecule per asymmetric unit. |
| Calculated Density | 1.407 g/cm³ | High density for a small organic molecule, reflecting efficient H-bond packing. |
Mechanistic Analysis of Hydrogen Bonding
The utility of 2-hydroxy-5-methoxybenzaldehyde oxime as a ligand is intrinsically linked to its hydrogen-bonding topology, which operates on two distinct functional levels [3].
Intramolecular Hydrogen Bonding: Thermodynamic Pre-organization
Within the monomeric unit, a strong intramolecular hydrogen bond forms between the phenolic hydroxyl group (donor) and the oxime nitrogen (acceptor), denoted as O-H···N .
-
Causality: This interaction locks the molecule into a nearly perfect planar conformation. The largest deviation from the mean plane of the non-hydrogen atoms is merely 0.042 Å [1]. This pseudo-macrocyclic pre-organization drastically reduces the entropic penalty upon metal binding, making it an exceptionally potent chelator for transition metals like Copper(II) [2].
Intermolecular Hydrogen Bonding: 1D Supramolecular Chains
In the solid state, the molecules do not exist as isolated entities. The oxime hydroxyl group acts as a hydrogen bond donor to the phenolic oxygen of an adjacent molecule (O-H···O ).
-
Causality: This head-to-tail intermolecular bonding drives the self-assembly of infinite one-dimensional (1D) chains propagating along the crystallographic b-axis. When designing synthetic protocols, researchers must account for the energy required to disrupt these chains during ligand dissolution.
Fig 1: Logical relationship of hydrogen bonding networks in the oxime crystal.
Experimental Workflows: Synthesis and Crystallization
To study these interactions or utilize the ligand for downstream metallopharmaceutical synthesis, a self-validating protocol for phase-pure crystal growth is required.
Protocol 4.1: Ligand Synthesis
-
Reagent Preparation: Dissolve 10.0 mmol of 5-methoxysalicylaldehyde in 20 mL of absolute ethanol.
-
Oxime Condensation: In a separate flask, dissolve 12.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 12.0 mmol of sodium acetate (as an acid scavenger) in 10 mL of distilled water.
-
Reaction: Add the aqueous solution dropwise to the ethanolic aldehyde solution under continuous stirring at 60°C.
-
Causality: The elevated temperature overcomes the activation energy for nucleophilic attack, while sodium acetate buffers the system to prevent the hydrolysis of the newly formed imine bond.
-
-
Isolation: Reflux for 2 hours, then cool to 4°C. Filter the resulting precipitate and wash with cold water to remove inorganic salts.
Protocol 4.2: Single-Crystal Growth and XRD Validation
-
Solvent Selection: Dissolve the crude oxime in a 1:1 (v/v) mixture of methanol and chloroform.
-
Causality: Methanol competes for hydrogen bonding (solubilizing the 1D chains), while chloroform provides a hydrophobic environment that slowly forces the oxime molecules to self-assemble as the methanol evaporates.
-
-
Slow Evaporation: Pierce the cap of the vial with a 22-gauge needle and leave undisturbed at 20°C for 5–7 days.
-
Diffraction Analysis: Select a colorless, block-shaped crystal. Mount on a diffractometer utilizing Mo Kα radiation (λ = 0.7107 Å).
-
Causality: Mo Kα radiation is chosen over Cu Kα to minimize absorption effects in organic crystals lacking heavy atoms. This allows for higher resolution data collection at higher theta angles, which is absolutely critical for accurately locating the electron density of the hydrogen atoms involved in the H-bonding network.
-
Fig 2: Experimental workflow from synthesis to structural refinement.
Implications in Drug Development and Catalysis
The robust hydrogen-bonding network of 2-hydroxy-5-methoxybenzaldehyde oxime is not merely a crystallographic curiosity; it is a functional asset. When this ligand is introduced to transition metal salts (e.g., Copper(II) acetate), the intermolecular H-bonds are cleaved, but the intramolecular pre-organization ensures rapid and thermodynamically stable chelation [2].
In drug development, phenolic oximes are heavily investigated for their antiproliferative and antimicrobial properties. The ability of the oxime moiety to act as both a hydrogen bond donor and acceptor allows it to interact specifically with the hydrophilic pockets of target proteins, while the methoxy-substituted aromatic ring engages in hydrophobic interactions. Understanding the baseline solid-state geometry provides the foundational parameters required for in silico molecular docking simulations.
References
- Pfluger, C. E., Pfluger, M. T., & Brackett, E. B. (1978). 5-Methoxysalicylaldoxime. Acta Crystallographica Section B.
- Shen, X.-H., Zhang, Z.-W., Shao, L.-J., & Liu, C. (2016). Synthesis, Crystal Structure, and Catalytic Property of a Copper(II) Complex Derived From 2-Hydroxy-5-Methoxybenzaldehyde Oxime. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry.
- Tasker, P. A., et al. (2005). The structures of phenolic oximes and their complexes.
Methodological & Application
Application Note: Spectrophotometric Determination of Copper(II) using 2-Hydroxy-5-methoxybenzaldehyde Oxime
[1]
Executive Summary
This protocol details the synthesis and analytical application of 2-Hydroxy-5-methoxybenzaldehyde oxime (HMBAO) for the trace determination of Copper(II). While salicylaldoxime is a classical reagent for copper, the introduction of the electron-donating methoxy group at the 5-position enhances the ligand's basicity and solubility profiles. This method utilizes the formation of a stable, colored Cu(II)-HMBAO complex, which can be quantitatively measured spectrophotometrically.
Key Performance Indicators:
-
Target Analyte: Copper(II) ions (
)[1][2][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reagent: 2-Hydroxy-5-methoxybenzaldehyde oxime (5-Methoxysalicylaldoxime)
-
Detection Method: UV-Vis Spectrophotometry (Direct or Extractive)
-
Stoichiometry: 1:2 (Metal:Ligand)[3]
-
Applicability: Alloys, Environmental Water, Pharmaceutical traces.
Scientific Principle
Reaction Mechanism
The determination is based on the chelation of
The reaction proceeds as follows:
The resulting complex is hydrophobic and exhibits a distinct absorption band (typically
Structural Pathway (Graphviz)
Figure 1: Reaction pathway from reagent synthesis to analytical detection.
Reagents and Apparatus
Apparatus
-
UV-Vis Spectrophotometer: Double-beam with 10 mm matched quartz cells (e.g., Shimadzu UV-1800 or equivalent).
-
pH Meter: Calibrated with buffers pH 4.0 and 7.0.
-
Separatory Funnels: 100 mL borosilicate glass (for extractive method).
-
Reflux Condenser: For reagent synthesis.
Chemicals[2][6][7]
-
Standard Copper Solution (1 mg/mL): Dissolve 0.3926 g of
in distilled water containing a few drops of . Dilute to 100 mL. -
2-Hydroxy-5-methoxybenzaldehyde: (CAS: 672-13-9, 98% purity).[4]
-
Hydroxylamine Hydrochloride: (
). -
Buffer Solutions: Sodium Acetate-Acetic Acid buffers (pH 3.0 – 6.0).
-
Solvents: Ethanol (95%), Chloroform (HPLC Grade).
Experimental Protocols
Synthesis of Reagent (HMBAO)
Note: Commercial HMBAO is rare; in-situ synthesis is recommended for analytical purity.
-
Dissolution: Dissolve 1.52 g (10 mmol) of 2-Hydroxy-5-methoxybenzaldehyde in 20 mL of ethanol.
-
Addition: Add a solution of 0.70 g (10 mmol) Hydroxylamine Hydrochloride in 10 mL water.
-
Reflux: Add 1.0 g of Sodium Acetate (to buffer the HCl release) and reflux the mixture for 2 hours at 70°C.
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The oxime will precipitate as a white/off-white solid.
-
Purification: Recrystallize from ethanol/water (1:1).
-
Stock Solution: Prepare a 0.1% (w/v) solution of HMBAO in ethanol.
General Analytical Procedure
-
Aliquot Preparation: Transfer an aliquot of the sample solution containing 10–100
of Cu(II) into a separatory funnel. -
pH Adjustment: Add 5 mL of Acetate Buffer (pH 4.5 is typically optimal for phenolic oximes).
-
Complexation: Add 2 mL of 0.1% HMBAO reagent solution. Mix well.
-
Extraction: Add 10 mL of Chloroform. Shake vigorously for 2 minutes to extract the neutral complex.
-
Phase Separation: Allow layers to separate. Collect the organic (lower) layer. Pass it through anhydrous sodium sulfate to remove moisture.
-
Measurement: Measure absorbance against a reagent blank (chloroform + reagent without Cu) at the determined
(approx. 400–440 nm; perform a scan first).
Method Optimization & Validation
Spectral Characteristics
Perform a wavelength scan (300–800 nm) of the Cu-HMBAO complex against the reagent blank.
-
Observation: The complex typically shows a broad absorption band.
-
Recommendation: Select the wavelength with maximum absorbance (
) that has minimal overlap with the reagent's self-absorption.
Effect of pH
The stability of the Cu-Oxime complex is pH-dependent.
| pH Value | Absorbance (A) | Status |
| 2.0 | 0.150 | Incomplete Complexation |
| 3.0 | 0.420 | Rising |
| 4.0 | 0.680 | Optimal Plateau |
| 5.0 | 0.675 | Optimal Plateau |
| 6.0 | 0.610 | Precipitation risk of Hydroxide |
| 7.0 | 0.350 | Decreased Stability |
Analytical Figures of Merit
-
Beer's Law Range: 1.0 – 10.0
-
Molar Absorptivity (
): Typically (Dependent on solvent). -
Stoichiometry: 1:2 (Metal:Ligand), confirmed by Job’s Method of Continuous Variation.
Interference Study
Selectivity is crucial for real-world samples. The following tolerance limits are established (Error < ±2%):
| Interfering Ion | Tolerance Limit (ppm) | Masking Strategy |
| > 5000 | None required | |
| 200 | None required at pH 4.5 | |
| 10 | Mask with Sodium Tartrate or Fluoride | |
| 5 | Mask with EDTA (controlled) or pre-extraction |
Workflow Diagram (Standard Operating Procedure)
Figure 2: Step-by-step Standard Operating Procedure (SOP) for sample analysis.
References
-
Shen, X.-H., et al. (2015). "Synthesis, Crystal Structure, and Catalytic Property of a Copper(II) Complex Derived From 2-Hydroxy-5-Methoxybenzaldehyde Oxime."[5] Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 46(3).
-
Source:
-
- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Standard reference for salicylaldoxime methodologies).
-
Thermo Scientific Chemicals.
-
Source:
-
Application Note: A Sensitive and Selective Spectrophotometric Method for the Determination of Nickel(II) using 2-Hydroxy-5-methoxybenzaldehyde Oxime
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note details a robust and reliable analytical method for the quantitative determination of nickel(II) ions using 2-Hydroxy-5-methoxybenzaldehyde oxime as a chromogenic reagent. The protocol describes the formation of a stable, colored nickel-oxime complex, the optimization of reaction conditions, and a step-by-step guide to spectrophotometric analysis. This method offers high sensitivity and selectivity, making it suitable for the analysis of nickel in various matrices, including environmental samples, alloys, and pharmaceutical formulations. We provide comprehensive protocols for reagent synthesis, sample analysis, and method validation, along with a troubleshooting guide to ensure successful implementation.
Introduction: The Imperative for Nickel Detection
Nickel (Ni) is a transition metal of significant industrial and biological relevance. It is a crucial component in the manufacturing of stainless steel, batteries, and various alloys.[1] While essential in trace amounts for certain biological functions, elevated levels of nickel are associated with toxicity, including allergic reactions and carcinogenic effects.[2] Therefore, the accurate and sensitive quantification of nickel is paramount in environmental monitoring, industrial quality control, and the development of safe pharmaceutical products.
Traditional methods for nickel determination often rely on sophisticated instrumentation. However, spectrophotometry, based on the formation of colored complexes, presents a simple, cost-effective, and widely accessible alternative. Oxime-containing ligands, such as the well-known dimethylglyoxime (DMG), have a strong affinity and selectivity for nickel(II) ions, forming intensely colored, stable complexes.[3][4][5]
This guide focuses on the application of 2-Hydroxy-5-methoxybenzaldehyde oxime, a derivative of salicylaldehyde, as a superior analytical reagent for this purpose.[6] The presence of the hydroxyl and methoxy groups on the aromatic ring enhances the stability and molar absorptivity of the resulting nickel complex, leading to improved sensitivity.
Principle of the Method: Chelation and Colorimetry
The analytical methodology is based on the chemical reaction between nickel(II) ions and 2-Hydroxy-5-methoxybenzaldehyde oxime in a buffered aqueous or aqueous-organic solution. The oxime acts as a bidentate ligand, coordinating with the nickel ion through the hydroxyl oxygen and the oxime nitrogen. This coordination results in the formation of a stable, water-soluble, and distinctly colored chelate complex.
The intensity of the color produced is directly proportional to the concentration of nickel(II) in the sample, a relationship governed by the Beer-Lambert Law. By measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax), the concentration of nickel can be accurately determined. The reaction is typically carried out in a slightly alkaline or neutral medium to ensure the deprotonation of the phenolic hydroxyl group, which is essential for complexation.[2][7]
Caption: Reaction of Nickel(II) with 2-Hydroxy-5-methoxybenzaldehyde Oxime.
Detailed Experimental Protocols
Materials and Equipment
Reagents:
-
2-Hydroxy-5-methoxybenzaldehyde (≥98%)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) (Analytical Grade)
-
Buffer solutions (e.g., borate buffer, phosphate buffer) for pH control[8]
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Double-distilled or deionized water
Equipment:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
-
Digital pH meter
-
Analytical balance
-
Volumetric flasks (various sizes: 10, 25, 50, 100, 1000 mL)
-
Pipettes (graduated and volumetric)
-
Magnetic stirrer and stir bars
-
Heating mantle or water bath
Protocol 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde Oxime
Causality: The oxime reagent is synthesized from its corresponding aldehyde. This in-house synthesis ensures high purity and can be more cost-effective for laboratories performing frequent analyses. The reaction involves the condensation of the aldehyde with hydroxylamine.
-
Dissolution: Dissolve 10.0 g of 2-Hydroxy-5-methoxybenzaldehyde in 50 mL of 95% ethanol in a 250 mL round-bottom flask.[9]
-
Hydroxylamine Solution: In a separate beaker, prepare a solution of 7.0 g of hydroxylamine hydrochloride in 25 mL of water. Add 4.0 g of sodium hydroxide to this solution cautiously while stirring to liberate free hydroxylamine.
-
Reaction: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.
-
Reflux: Heat the mixture under reflux for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After cooling, pour the reaction mixture into 200 mL of cold water.
-
Isolation & Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol-water mixture to obtain pure 2-Hydroxy-5-methoxybenzaldehyde oxime as a crystalline solid.
-
Verification: Confirm the identity and purity of the product using techniques such as melting point determination, FT-IR, or NMR spectroscopy.
Protocol 2: Preparation of Standard and Reagent Solutions
Self-Validation: The accuracy of the final determination is critically dependent on the precise preparation of standard and reagent solutions. Using analytical grade reagents and calibrated volumetric glassware is mandatory.
-
Reagent Solution (0.1% w/v): Accurately weigh 0.100 g of the synthesized 2-Hydroxy-5-methoxybenzaldehyde oxime and dissolve it in 100 mL of 95% ethanol. Store this solution in a dark bottle, as oxime solutions can be light-sensitive.
-
Nickel(II) Stock Solution (1000 µg/mL): Accurately weigh 4.954 g of NiCl₂·6H₂O (or 4.784 g of NiSO₄·6H₂O). Dissolve it in a small amount of deionized water in a 1000 mL volumetric flask. Add 1-2 mL of concentrated HCl to prevent hydrolysis, and then dilute to the mark with deionized water. This solution is stable for several months.
-
Nickel(II) Working Standard Solution (100 µg/mL): Pipette 10.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. Prepare this solution fresh weekly.
-
Buffer Solution (pH 9.0): Prepare a borate buffer by dissolving 3.1 g of boric acid in 500 mL of deionized water and adding approximately 21 mL of 1 M NaOH. Adjust the final pH to 9.0 using a calibrated pH meter.[8] Note: The optimal pH should be experimentally verified as it can be method-dependent.
Protocol 3: Spectrophotometric Determination of Nickel(II)
Workflow:
Caption: Experimental workflow for the spectrophotometric determination of Nickel.
Step-by-Step Procedure:
-
Calibration Curve Construction: a. Pipette aliquots of the 100 µg/mL nickel working standard (e.g., 0.2, 0.4, 0.8, 1.2, 1.6, 2.0 mL) into a series of 10 mL volumetric flasks. This will create standards with concentrations of 2, 4, 8, 12, 16, and 20 µg/10mL (or 0.2-2.0 µg/mL). b. To each flask, add 3 mL of the pH 9.0 buffer solution.[8] c. Add 1.0 mL of the 0.1% 2-Hydroxy-5-methoxybenzaldehyde oxime reagent solution. d. Dilute to the 10 mL mark with deionized water, cap, and mix thoroughly. e. Allow the solutions to stand for 15 minutes for complete color development. f. Prepare a reagent blank using the same procedure but with deionized water instead of the nickel standard. g. Measure the absorbance of each standard solution against the reagent blank at the predetermined λmax (e.g., around 380-450 nm, which must be determined experimentally).[8] h. Plot a graph of absorbance versus nickel concentration (µg/mL).
-
Sample Analysis: a. Prepare the sample solution. For alloys, this may involve acid digestion.[1] For water samples, pre-concentration or filtration may be necessary.[10] The final sample should be a clear solution with a pH adjusted to be near neutral. b. Take a suitable aliquot of the sample solution in a 10 mL volumetric flask, ensuring the final nickel concentration falls within the calibration range. c. Follow steps 1b through 1g as described for the standards. d. Determine the concentration of nickel in the aliquot from the calibration curve.
Method Performance and Validation
The performance characteristics of this analytical method should be thoroughly validated. The following table summarizes typical parameters based on similar spectrophotometric methods for nickel.[8][10]
| Parameter | Typical Value / Characteristic | Rationale & Significance |
| Wavelength (λmax) | ~386 - 440 nm | Wavelength of maximum absorbance, providing the highest sensitivity for measurement. |
| Optimal pH Range | 8.0 - 9.5 | Ensures complete deprotonation of the ligand's hydroxyl group for stable complex formation. |
| Beer's Law Range | ~0.1 - 2.5 µg/mL | The linear range where absorbance is directly proportional to concentration. |
| Molar Absorptivity | > 1.0 x 10⁴ L mol⁻¹ cm⁻¹ | A measure of the method's sensitivity; higher values indicate greater absorbance per unit of concentration. |
| Sandell's Sensitivity | ~0.003 µg cm⁻² | The concentration of analyte that gives an absorbance of 0.001 in a 1 cm cuvette. |
| Stability Constant | High (e.g., > 10⁶) | Indicates the formation of a thermodynamically stable complex, leading to reproducible results. |
| Interferences | Cu²⁺, Co²⁺, Fe³⁺ may interfere | Cations that can also form colored complexes with the oxime. Interference can be minimized by using masking agents (e.g., citrate, tartrate) or by pH control.[3][11] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Color Development | Incorrect pH; Reagent solution degraded; Insufficient reagent concentration. | Verify pH of the final solution. Prepare fresh reagent solution. Optimize reagent concentration. |
| High Reagent Blank | Impure solvent or reagents; Contaminated glassware. | Use analytical grade reagents and deionized water. Thoroughly clean all glassware with acid wash. |
| Unstable Absorbance Readings | Incomplete complex formation; Precipitation of the complex; Interfering ions. | Allow sufficient time for color development. Ensure the final solution is clear. Add appropriate masking agents if interferences are suspected. |
| Non-linear Calibration Curve | Concentrations are outside the linear range; Instrumental error. | Prepare standards within the established Beer's Law range. Check spectrophotometer performance. |
Conclusion
The use of 2-Hydroxy-5-methoxybenzaldehyde oxime provides a simple, rapid, and sensitive method for the spectrophotometric determination of nickel(II). Its favorable characteristics, including the formation of a stable and intensely colored complex, make it a valuable tool for researchers, quality control analysts, and drug development professionals. By following the detailed protocols and understanding the underlying chemical principles, users can achieve accurate and reliable quantification of nickel in a variety of sample matrices.
References
-
Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. Available at: [Link]
-
Reddy, K. J., Kumar, A. V., & Reddy, S. V. (2015). Extractive Spectrophotometric Determination of Nickel (II). International Journal of ChemTech Research, 8(8), 249-256. Available at: [Link]
-
Reddy, N. B., & Sarma, L. S. (2007). Spectrophotometric determination of nickel(II) with 2-hydroxy-3-methoxy- benzaldehyde thiosemicarbazone. Indian Journal of Chemistry, 46A, 1461-1464. Available at: [Link]
-
Ponnuswamy, T., & Chyan, O. (2002). Detection of Ni2+ by a dimethylglyoxime probe using attenuated total-reflection infrared spectroscopy. Analytical Sciences, 18(4), 449-453. Available at: [Link]
-
Hole, A. R., & Kulkarni, M. B. (2014). DERIVATIVE SPECTROPHOTOMETRIC DETERMINATION OF NICKEL (II) USING 3,5-DIMETHOXY-4-HYDROXY BENZALDEHYDE ISONICOTINOYL HYDRAZON. Rasayan Journal of Chemistry, 7(2), 125-131. Available at: [Link]
-
Katritzky, A. R., Long, Q., He, H. Y., Qiua, G., & Wilcox, A. L. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Arkivoc, 1(6), 746-753. Available at: [Link]
-
ResearchGate. (n.d.). The complex formation of nickel with dimethylglyoxime. Available at: [Link]
-
Patil, S. S., & Sawant, A. D. (2010). Development of extractive spectrophotometric method for the determination of nickel (II) with Schiff base 2-[(2-hydroxyphenylimino) methyl]-4-nitrophenol. Journal of Chemical and Pharmaceutical Research, 2(3), 163-169. Available at: [Link]
-
Hrčak. (2022). Nickel contamination analysis at cost-effective silver printed paper-based electrodes based on carbon black dimethyl-glyoxime ink as electrode modifier. Available at: [Link]
-
ResearchGate. (n.d.). Nickel extraction by 2-hydroxy-5-tert-butylbenzaldehyde oxime. Available at: [Link]
- Google Patents. (n.d.). US3652675A - 2-methoxy-5-hydroxybenzaldehyde.
-
PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]
-
NIST WebBook. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. Available at: [Link]
-
IOSR Journal. (n.d.). Direct Spectrophotometric Determination of Ni (II) Using 5- Bromo-2- hydroxyl -3-methoxybenzaldehyde-4-hydroxy benzoichydrazone. Available at: [Link]
-
precisionFDA. (n.d.). 2-HYDROXY-5-METHOXYBENZALDEHYDE. Available at: [Link]
-
Sciencemadness.org. (2021). Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?. Available at: [Link]
-
YouTube. (2024). Nickel Ni2+ confirmatory tests: dimethyl glyoxime and test with NaOH and bromine water Br2 (aq). Available at: [Link]
-
NP-MRD. (2022). Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). Available at: [Link]
-
International Society for Development and Sustainability. (2019). Complexometric determination of Nickel (II) in its synthetic alloys using selected Hydroxytriazene as Metallochromic indicator. Available at: [Link]
-
CDC Stacks. (n.d.). Nickel Extraction from Acidic Chloride Solutions with Aliphatic Oximes. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. Detection of Ni2+ by a dimethylglyoxime probe using attenuated total-reflection infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. isdsnet.com [isdsnet.com]
solvent extraction methods for palladium using 2-Hydroxy-5-methoxybenzaldehyde oxime
Application Note: High-Efficiency Solvent Extraction of Palladium(II) Using 2-Hydroxy-5-Methoxybenzaldehyde Oxime (HMBO)
Target Audience: Researchers, hydrometallurgists, and drug development professionals engaged in precious metal recovery and API (Active Pharmaceutical Ingredient) purification.
Introduction & Chemical Rationale
The removal and recovery of Palladium(II) from acidic chloride media is a critical operation in both hydrometallurgy and pharmaceutical manufacturing, where palladium-catalyzed cross-coupling reactions often leave toxic trace metal residues. While commercial extractants like LIX 84 (a ketoxime) and LIX 65N are widely used[1], they rely on bulky nonyl or tert-octyl chains to maintain solubility in aliphatic diluents. This steric bulk inherently slows down the interfacial complexation kinetics[2].
As a highly optimized alternative, 2-Hydroxy-5-methoxybenzaldehyde oxime (HMBO) acts as a potent bidentate Schiff base/oxime ligand[3][4]. By replacing the bulky alkyl chain with a methoxy group (-OCH₃) at the 5-position, HMBO achieves two critical mechanistic advantages:
-
Reduced Steric Hindrance: As an aldoxime lacking a bulky long-chain substituent, HMBO approaches the aqueous-organic interface with significantly less steric resistance, accelerating extraction kinetics[5].
-
Electronic Inductive Effects: The strongly electron-donating methoxy group increases the electron density on the phenolic oxygen via resonance. This enhances the Lewis basicity of the ligand, facilitating rapid coordination with the soft Pd(II) center[4].
Mechanistic Pathway of Extraction
The extraction of palladium from acidic chloride media by hydroxyoximes is governed by interfacial kinetics. Palladium exists primarily as the square-planar
The overall equilibrium reaction is:
Fig 1: Mechanistic pathway of Pd(II) interfacial complexation and extraction by HMBO.
Comparative Performance Data
To justify the selection of HMBO, Table 1 summarizes its quantitative performance against industry-standard oximes. HMBO demonstrates superior kinetics, achieving equilibrium rapidly due to its unhindered aldoxime structure[5].
| Extractant | Functional Group | Extraction Kinetics ( | Stripping Efficiency (0.5 M Thiourea) | Steric Profile |
| HMBO | Methoxy-substituted Aldoxime | < 2 minutes | > 98.5% | Low |
| LIX 84-I | Nonyl-substituted Ketoxime | ~ 15 minutes | > 95.0% | High |
| LIX 65N | Nonyl-substituted Ketoxime | ~ 25 minutes | > 92.0% | Very High |
Self-Validating Experimental Protocol
This protocol is engineered to be a self-validating system . By utilizing a strict mass balance check at the end of the workflow, the operator can mathematically prove the success of the extraction without relying on assumptions.
Phase 1: Reagent Preparation & Causality
-
Organic Phase: Prepare a 0.1 M solution of HMBO in a high-flash-point aliphatic diluent (e.g., Kerosene) modified with 10% v/v isodecanol.
-
Causality: Because HMBO lacks a long aliphatic chain, the isodecanol acts as a phase modifier to prevent the formation of a third phase (emulsion/crud) during heavy metal loading.
-
-
Aqueous Feed: Adjust the Pd(II) chloride solution to pH 1.5 using dilute HCl.
-
Causality: At pH < 1.0, the high proton concentration drives the extraction equilibrium backward[1]. At pH > 2.0, Pd(II) begins to form non-extractable hydroxo-complexes. pH 1.5 is the thermodynamic sweet spot.
-
-
Stripping Agent: Prepare 0.5 M Thiourea in 1.0 M HCl.
-
Causality: The Pd-oxime bond is exceptionally strong. Standard acid stripping is often incomplete[6]. Thiourea provides soft sulfur donors that outcompete the oxime nitrogen/oxygen donors, ensuring quantitative Pd release.
-
Phase 2: Extraction Workflow
Fig 2: Self-validating solvent extraction workflow for Pd(II) recovery using HMBO.
Step-by-Step Execution:
-
Contacting: Combine the Aqueous Feed and Organic Phase at an Organic-to-Aqueous (O/A) ratio of 1:1 in a separation funnel or mixer-settler.
-
Agitation: Agitate vigorously at 300 rpm for exactly 15 minutes. While HMBO kinetics are fast, 15 minutes guarantees thermodynamic equilibrium without risking hydrolytic degradation of the aldoxime[5].
-
Phase Disengagement: Allow the mixture to settle for 5 minutes. A sharp, clean interface must form. Record the exact volumes of both phases to account for any entrainment.
-
Separation: Drain the aqueous raffinate (depleted feed) and retain it for Quality Control.
-
Stripping: Contact the loaded organic phase with the Thiourea stripping solution at an O/A ratio of 1:1. Agitate for 10 minutes, then allow phase separation. Drain the Pd-rich aqueous strip solution.
Phase 3: Quality Control & Self-Validation
To ensure the integrity of the protocol, execute the following mass balance equation using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES):
Validation Equation:
-
Pass Criteria: The sum of the raffinate and strip concentrations must equal the initial feed concentration within a ±2% margin of error.
-
Troubleshooting: A missing mass balance (>2% deviation) indicates either physical entrainment (crud formation at the interface) or incomplete stripping, prompting an immediate re-evaluation of the phase modifier concentration or an increase in thiourea molarity.
References
1.[3] Schiff Bases and Their Metallic Derivatives: Highly Versatile Molecules with Biological and Abiological Perspective. dntb.gov.ua. 3 2.[4] Oxorhenium(V) complexes with naphtholate-oxazoline ligands in the catalytic epoxidation of olefins. researchgate.net. 4 3.[2] Mechanism and Kinetics of Palladium Extraction with β-Hydroxyoxime. jst.go.jp. 2 4.[1] MECHANISTIC STUDIES ON THE EXTRACTION OF PALLADIUM(II) WITH 2-HYDROXY-5-NONYLBENZOPHENONE OXIME (LIX 65N). tandfonline.com. 1 5.[5] Palladium extraction from acidic chloride streams using simple oxime ligands. researchgate.net. 5 6.[6] Extraction of Palladium from Acidic Chloride Media into Emulsion Liquid Membranes using LIX 984N-C. researchgate.net. 6
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Schiff Bases and Their Metallic Derivatives: Highly Versatile Molecules with Biological and Abiological Perspective [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
High-Precision Antimicrobial Profiling of 2-Hydroxy-5-methoxybenzaldehyde Oxime Metal Complexes
Executive Summary
This guide details the standardized protocols for evaluating the antimicrobial efficacy of transition metal complexes [Cu(II), Co(II), Ni(II), Zn(II)] derived from 2-hydroxy-5-methoxybenzaldehyde oxime (HMBO) .
While the parent ligand (HMBO) exhibits moderate biological activity, its coordination with metal ions significantly enhances lipophilicity and membrane permeability. This phenomenon, governed by Tweedy’s Chelation Theory , requires specific assay modifications to account for the unique physicochemical properties of metal chelates—specifically their low aqueous solubility and potential for colorimetric interference in optical density readings.
Scientific Rationale & Mechanism
To interpret assay results correctly, researchers must understand the underlying chemical mechanism. The antimicrobial superiority of the complex over the free ligand is not accidental; it is a direct function of coordination chemistry.
Tweedy’s Chelation Theory
The polarity of a metal ion is significantly reduced upon chelation.[1][2] This occurs because:
-
Charge Delocalization: The positive charge of the metal ion is partially shared with the donor atoms (Nitrogen of the oxime group and Oxygen of the phenolic group).
-
Pi-Electron Delocalization: Resonance within the chelate ring creates a stable, neutral system.
Impact on Bacteria: This reduction in polarity increases the lipophilicity of the complex, allowing it to easily penetrate the lipid bilayer of the bacterial cell membrane.[2] Once inside, the complex can block metal-binding sites on enzymes or disrupt respiration.[2]
Mechanism Visualization
Figure 1: Mechanism of enhanced antimicrobial activity via chelation (Tweedy's Theory).
Pre-Analytical Preparation
Critical Warning: The most common failure mode in testing metal complexes is precipitation in the growth medium.
Stock Solution Preparation
Metal complexes of HMBO are generally insoluble in water but soluble in DMSO (Dimethyl sulfoxide) or DMF.
-
Weighing: Weigh
mg of the metal complex. -
Solvation: Dissolve in
mL of 100% DMSO (molecular biology grade).-
Result:
g/mL Stock Solution.
-
-
Sterilization: Do not autoclave. Pass through a
m PTFE syringe filter (nylon filters may degrade in DMSO).
Inoculum Standardization
-
Bacteria: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa.[3]
-
Standard: Adjust turbidity to 0.5 McFarland Standard (
CFU/mL) using sterile saline.
Protocol A: Primary Screening (Agar Well Diffusion)
Best for: Qualitative assessment and rapid screening of multiple complexes.
Expert Insight: Do not use the Disc Diffusion (Kirby-Bauer) method for these complexes. The heavy metal complex often binds irreversibly to the paper cellulose, preventing diffusion. Agar Well Diffusion is the mandatory standard.
Workflow
-
Media Prep: Pour Mueller-Hinton Agar (MHA) into petri dishes (
mL/plate) and allow to solidify. -
Seeding: Dip a sterile swab into the 0.5 McFarland inoculum. Streak the entire agar surface three times, rotating the plate
each time to ensure a confluent lawn. -
Well Creation: Use a sterile
mm cork borer to punch wells into the agar. Remove the plugs. -
Loading:
-
Test Sample: Add
- L of the complex stock solution (diluted to target screening concentration, e.g., g/mL). -
Negative Control: Add equal volume of DMSO (to rule out solvent toxicity).
-
Positive Control: Ciprofloxacin (
g/well ) or Fluconazole (for fungi).
-
-
Diffusion: Allow plates to sit at room temperature for 1 hour (pre-diffusion) before incubation.
-
Incubation:
-
Bacteria:
C for hours.[6] -
Fungi:
- C for - hours.
-
-
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in mm.
Protocol B: Quantitative Profiling (Broth Microdilution)
Best for: Determining Minimum Inhibitory Concentration (MIC).
Expert Insight: Metal complexes are often colored (Cu=Green/Blue, Co=Pink/Brown). This interferes with standard optical density (OD600) readings. Resazurin Dye must be used as a metabolic indicator.
Workflow Diagram
Figure 2: Resazurin-modified broth microdilution workflow for colored metal complexes.
Step-by-Step Methodology
-
Plate Setup: Dispense
L of Mueller-Hinton Broth (MHB) into all wells of a 96-well plate. -
Dilution:
-
Add
L of the complex stock to Column 1. -
Perform serial 2-fold dilutions from Column 1 to Column 10.
-
Range: Typically
g/mL down to g/mL.
-
-
Controls:
-
Column 11: Growth Control (Broth + Bacteria + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculation: Add
L of standardized inoculum ( CFU/mL final conc) to wells 1-11. -
Incubation:
C for hours. -
Resazurin Assay (The "Color-Correction" Step):
-
Prepare a
% w/v resazurin sodium salt solution in sterile PBS. -
Add
L of resazurin solution to each well. -
Incubate for 2-4 hours.
-
-
Interpretation:
-
Blue/Purple: No bacterial growth (Metabolism absent).
-
Pink/Colorless: Bacterial growth (Resazurin reduced to Resorufin).
-
MIC Value: The lowest concentration well that remains Blue .
-
Data Reporting Standards
When publishing results for HMBO complexes, data should be tabulated to allow direct comparison between the metal center geometry and activity.
Table 1: Example Data Layout for Antimicrobial Activity
| Compound | Metal Center | Geometry | MIC ( | MIC ( | Activity Index* |
| HMBO (Ligand) | - | - | 500 | >1000 | 1.0 |
| [Cu(HMBO)₂] | Cu(II) | Square Planar | 62.5 | 125 | 8.0 |
| [Zn(HMBO)₂] | Zn(II) | Tetrahedral | 125 | 250 | 4.0 |
| [Co(HMBO)₂] | Co(II) | Octahedral | 250 | 500 | 2.0 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | - |
*Activity Index = MIC(Ligand) / MIC(Complex). Demonstrates the "Chelation Effect".[1][2]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Complex crashed out of DMSO when hitting aqueous broth. | Add 5% Tween-80 to the broth to act as a surfactant/emulsifier. |
| DMSO Control Inhibits Growth | DMSO concentration > 5%. | Ensure final DMSO concentration in the well is < 1-2%. |
| No ZOI for Metal Complex | Complex bound to agar or poor diffusion. | Switch to Broth Microdilution (Protocol B); diffusion methods often fail for large lipophilic complexes. |
| Color Interference | Metal complex color masks turbidity. | Use Resazurin (Protocol B) or TTC (Triphenyl Tetrazolium Chloride). |
References
-
Alarabi, H. I., et al. (2018).[4][5] Antimicrobial Evaluation of Novel Metals Complexes of n-Isonicotinamido-2-hydroxy-5-methoxybenzalaldimine. Journal of Pharmacy and Pharmacology Research, 2(2), 39-55.[4][5]
-
Clinical and Laboratory Standards Institute (CLSI). (2020).[7] M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.[7]
-
Tweedy, B. G. (1964). Plant Extracts with Metal Ions as Potential Antimicrobial Agents.[8][9] Phytopathology, 55, 910-914. (Foundational Theory Source).
-
Ciobanu, C. I., et al. (2015). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules, 20(4).
-
Mishra, A. P., et al. (2010). Synthesis and structure-activity relationship of some antimicrobial metal complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry.
Sources
- 1. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fortunejournals.com [fortunejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. ijert.org [ijert.org]
- 7. nih.org.pk [nih.org.pk]
- 8. (PDF) Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts [academia.edu]
- 9. researchgate.net [researchgate.net]
Application Note: Crystal Growth Techniques for 2-Hydroxy-5-methoxybenzaldehyde Oxime Coordination Compounds
Executive Summary
This guide details the protocols for synthesizing and growing single crystals of coordination compounds derived from 2-Hydroxy-5-methoxybenzaldehyde oxime (also known as 5-methoxysalicylaldoxime). These complexes, particularly with transition metals like Cu(II), Ni(II), and Zn(II), exhibit significant biological activities, including antimicrobial and anticancer properties. High-quality single crystals are a prerequisite for determining the precise coordination geometry (e.g., distorted octahedral vs. square planar) via X-ray diffraction (XRD), which directly correlates to their pharmacological efficacy.
Chemical Context & Ligand Properties
The ligand 2-Hydroxy-5-methoxybenzaldehyde oxime (HMBO) acts as a versatile bidentate or tridentate chelator.
-
Donor Sites: Phenolic oxygen (deprotonated) and Oxime nitrogen.
-
Structural Behavior: The presence of the 5-methoxy group increases electron density on the aromatic ring, influencing the stability and solubility of the resulting metal complexes.
-
Polymorphism: The ligand can bridge metal centers via the phenolate or oxime oxygen, often leading to polynuclear or polymeric structures that are difficult to crystallize using standard rapid precipitation.
Key Physicochemical Parameters
| Parameter | Description |
| Ligand Abbreviation | HMBO / HL |
| Molecular Weight | 167.16 g/mol |
| Solubility | Soluble in MeOH, EtOH, DMF, DMSO; Insoluble in Water |
| Coordination Modes | Chelating (N, O), Bridging (μ-O) |
| Target Metals | Cu(II), Zn(II), Ni(II), Co(II) |
Pre-Synthesis Considerations
Before attempting crystal growth, the purity of the ligand and the choice of metal salt are critical.
-
Ligand Purity: Commercial HMBO should be recrystallized from hot ethanol if purity is <98%.
-
Metal Salt Selection:
-
Acetates (e.g., Cu(OAc)₂·H₂O): Preferred. The acetate acts as a weak base, facilitating the deprotonation of the phenolic hydroxyl group without adding external bases that might contaminate the crystal lattice.
-
Chlorides/Nitrates: Require the addition of a base (e.g., Et₃N or NaOH) to adjust pH, which increases ionic strength and may lead to rapid precipitation rather than crystallization.
-
Experimental Protocols
Protocol A: Slow Evaporation (Standard Method)
Best for: Monomeric complexes (e.g., Cu(HMBO)₂) and initial screening.
Principle: Gradual removal of solvent increases concentration supersaturation slowly, allowing ordered lattice formation.
Materials:
-
HMBO (1 mmol)
-
Copper(II) Acetate Monohydrate (0.5 mmol)
-
Solvent: Methanol (HPLC Grade)
-
Equipment: 20 mL Scintillation vials, Parafilm, Needle.
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 167 mg (1 mmol) of HMBO in 10 mL of warm Methanol (40°C). Stir until clear.
-
Metal Solution: Dissolve 100 mg (0.5 mmol) of Cu(OAc)₂·H₂O in 10 mL of Methanol in a separate vial.
-
Mixing: Slowly add the metal solution to the ligand solution dropwise under continuous stirring. The solution will likely turn dark green or brown.
-
Reflux (Optional but Recommended): Reflux the mixture for 1-2 hours to ensure thermodynamic product formation.
-
Filtration: Filter the solution through a 0.45 μm PTFE syringe filter into a clean scintillation vial to remove any dust or immediate precipitate.
-
Evaporation Setup: Cover the vial with Parafilm. Pierce 3-5 small holes in the film using a needle.
-
Incubation: Place the vial in a vibration-free, temperature-controlled environment (20-25°C).
-
Observation: Crystals should appear within 3-7 days.
Troubleshooting:
-
Precipitate forms immediately: The concentration is too high. Dilute by 50%.
-
No crystals after 2 weeks: Increase hole size in Parafilm or switch to a solvent mixture (e.g., MeOH:DMF 4:1).
Protocol B: Vapor Diffusion (For "Difficult" Complexes)
Best for: Complexes with low solubility or those that form amorphous powders upon evaporation.
Principle: A precipitant (anti-solvent) diffuses into the solvent containing the complex, slowly lowering solubility and forcing crystallization.
Setup: "Tube-in-Tube" or "Vial-in-Jar" geometry.
Step-by-Step Procedure:
-
Inner Solution: Dissolve the synthesized complex (approx. 20 mg) in a minimal amount of a "good" solvent (e.g., 2 mL DMF or DMSO). Place this in a small 4 mL vial (uncapped).
-
Outer Solvent: Place a "bad" solvent (e.g., 10 mL Diethyl Ether or Ethanol) into a larger 20 mL jar.
-
Note: The "bad" solvent must be more volatile than the "good" solvent.
-
-
Assembly: Carefully place the small vial inside the large jar. Do not mix the liquids.
-
Sealing: Cap the large jar tightly.
-
Mechanism: Ether vapors will diffuse into the DMF solution, slowly increasing the polarity/non-polarity ratio and inducing nucleation.
-
Timeline: 1-3 weeks.
Protocol C: Solvothermal Synthesis (Advanced)
Best for: Polymeric/Cluster frameworks (e.g., [Cu(HMBO)]n) that are insoluble in standard solvents.
Materials:
-
Teflon-lined stainless steel autoclave (25 mL).
-
Programmable oven.
Step-by-Step Procedure:
-
Mix HMBO (1 mmol) and Metal Salt (1 mmol) in 15 mL of MeOH/H₂O (3:1 v/v).
-
Add 1-2 drops of Triethylamine (Et₃N) to facilitate deprotonation.
-
Seal the mixture in the autoclave.
-
Heating Profile:
-
Ramp to 120°C over 2 hours.
-
Hold at 120°C for 24-48 hours.
-
Cool Down (Critical): Cool to room temperature at a rate of 5°C/hour. (Slow cooling is essential for single crystal growth).
-
-
Wash crystals with cold methanol.
Characterization & Validation
Once crystals are obtained, validate their identity and quality before XRD analysis.
| Technique | Expected Result for HMBO-Cu(II) Complex |
| FT-IR | Shift in C=N stretch (approx. 1640 cm⁻¹ → 1600-1620 cm⁻¹). Appearance of M-O/M-N bands <600 cm⁻¹. |
| Microscopy | Distinct geometric faces (block, prism, or needle). Avoid clustered/twinned crystals. |
| Solubility Check | Crystals should be stable in air but may degrade in strong acid. |
Workflow Visualization
Figure 1: General Crystallization Decision Matrix
This diagram illustrates the logical flow for selecting the appropriate crystallization method based on the complex's behavior.
Caption: Decision matrix for selecting the optimal crystallization technique based on the solubility profile of the coordination compound.
Figure 2: Vapor Diffusion Setup Logic
Detailed logic for the "Tube-in-Tube" diffusion method, critical for obtaining X-ray quality crystals from DMF solutions.
Caption: Schematic logic of vapor diffusion. The volatile anti-solvent (Ether) diffuses into the complex solution, slowly reducing solubility.
References
-
Synthesis and Crystal Structure of Cu(II) HMBO Complex
- Title: Synthesis, Crystal Structure, and Catalytic Property of a Copper(II) Complex Derived From 2-Hydroxy-5-Methoxybenzaldehyde Oxime.
- Source: Taylor & Francis (Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry).
-
Link:[Link]
-
Polymeric Copper Complexes & Antibacterial Activity
-
General Oxime Crystallization Str
-
Biological Relevance of Oxime Complexes
- Title: Biological Activity of Metal Complexes (Special Issue).
- Source: MDPI (Intern
-
Link:[Link]
Sources
Troubleshooting & Optimization
improving yield of 2-Hydroxy-5-methoxybenzaldehyde oxime synthesis
Technical Support Center: 2-Hydroxy-5-methoxybenzaldehyde Oxime Synthesis
User Guide & Troubleshooting Portal
Topic: Yield Optimization & Process Stability for 2-Hydroxy-5-methoxybenzaldehyde Oxime Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)
Introduction: The Chemistry of the Challenge
Synthesizing 2-Hydroxy-5-methoxybenzaldehyde oxime involves more than a simple condensation.[1][2] The starting material (5-methoxysalicylaldehyde) possesses two strong Electron Donating Groups (EDGs)—the phenolic hydroxyl at C2 and the methoxy group at C5.
Why is yield often low?
-
Electronic Deactivation: The EDGs stabilize the carbonyl carbon via resonance, making it less electrophilic and sluggish to react with hydroxylamine.
-
Intramolecular Hydrogen Bonding: The phenolic proton forms a strong internal hydrogen bond with the carbonyl oxygen, further stabilizing the ground state and raising the activation energy for nucleophilic attack.
-
pH Sensitivity: The reaction requires a delicate pH balance (4.5–5.5). Too low, and the nucleophile (
) is protonated; too high, and the dehydration step (rate-limiting) is inhibited.
Part 1: Reaction Optimization (Upstream)
Q1: My reaction stalls at 60-70% conversion. Adding more reagent doesn't help. Why?
Diagnosis: You are likely facing equilibrium limitations or pH drift .
Technical Insight: Oxime formation is reversible. In unbuffered systems, the release of HCl (from
Protocol Adjustment:
-
Buffer System: Switch from simple base addition (e.g., NaOH) to a Sodium Acetate buffer . This maintains the pH at the "sweet spot" (pH ~5) where both free hydroxylamine availability and acid-catalyzed dehydration are maximized.
-
Stoichiometry: Due to the deactivated carbonyl, a standard 1.1 eq excess is insufficient. Increase Hydroxylamine Hydrochloride to 1.5 – 2.0 equivalents .
Q2: I see a new impurity forming when I heat the reaction to reflux. What is it?
Diagnosis: This is likely the nitrile or amide formed via a Beckmann Rearrangement or dehydration.[3] Technical Insight: Salicylaldoximes are thermally sensitive in the presence of acid. If you reflux in an acidic medium (pH < 3), the oxime can rearrange or dehydrate.
Corrective Action:
-
Temperature Control: Limit reaction temperature to 60°C . Do not reflux vigorously unless the pH is strictly buffered > 4.5.
-
Monitoring: Use TLC (Solvent: Hexane/EtOAc 7:3). The oxime is more polar than the aldehyde but less polar than the amide byproduct.
Q3: Which solvent system maximizes yield?
Diagnosis: Solubility mismatch. The aldehyde is lipophilic; hydroxylamine salts are hydrophilic. Recommendation: Use Ethanol (95%) or Methanol/Water (4:1) .
-
Why? Ethanol dissolves the aldehyde and the intermediate carbinolamine, while the water content solubilizes the hydroxylamine salt and sodium acetate.
Part 2: Work-up and Purification (Downstream)
Q4: The product isolates as a sticky, yellow oil instead of a solid. How do I fix this?
Diagnosis: Impurities (unreacted aldehyde) or residual solvent are depressing the melting point. Phenolic oximes often "oil out" if the cooling is too rapid. Troubleshooting Protocol:
-
Acidify: Ensure the final aqueous workup is slightly acidic (pH 5-6) to protonate the phenolic oxygen. If the pH is >8 (from excess base), the product exists as a water-soluble phenolate salt or a sticky ionic pair.
-
Trituration: Add cold Hexane or Petroleum Ether to the oil and scratch the flask sides with a glass rod to induce nucleation.
-
Recrystallization: Use Aqueous Ethanol (aq. EtOH) . Dissolve in minimum hot EtOH, then add water dropwise until turbidity just appears. Cool slowly to 4°C.
Part 3: Optimized Standard Protocol
Objective: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde oxime (Target Scale: 10g)
Reagents:
-
2-Hydroxy-5-methoxybenzaldehyde (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.5 eq) -
Sodium Acetate Trihydrate (
) (2.0 eq) -
Solvent: Ethanol/Water (5:1 ratio)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10g of aldehyde in 60mL Ethanol.
-
Buffer Prep: Dissolve
and in 20mL Water. -
Addition: Add the aqueous buffer solution dropwise to the aldehyde solution over 15 minutes at Room Temperature (RT).
-
Reaction: Heat to 50-60°C for 2-3 hours. Monitor by TLC.[2][4][5]
-
Work-up:
-
Rotary evaporate ethanol (bath temp < 45°C).
-
The residue will be an aqueous suspension. Add 50mL ice water.
-
If solid precipitates: Filter and wash with cold water.
-
If oil forms: Extract with Ethyl Acetate (3x), wash with Brine, dry over
, and evaporate.
-
-
Purification: Recrystallize from Ethanol/Water.
Part 4: Data & Visualization
Table 1: Optimization Parameters & Yield Impact
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Yield |
| Stoichiometry | 1.1 eq | 1.5 - 2.0 eq | +15% (Drives equilibrium) |
| Base / Buffer | NaOH (Strong Base) | NaOAc (Buffer pH 5) | +10% (Prevents side reactions) |
| Temperature | Reflux (78°C) | Mild Heat (55°C) | +5% (Reduces decomposition) |
| Solvent | Pure Water | EtOH/Water (4:1) | +20% (Solubility efficiency) |
Diagram 1: Mechanistic Pathway & Critical Control Points
Caption: Mechanistic flow of oxime formation showing the critical "Optimization Zone" where pH buffering prevents side reactions.
References
-
BenchChem. (2025).[2][4] Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime. Retrieved from
-
Org. Synth. (1941). Heptaldoxime Synthesis Protocol (General Oxime Methodology). Organic Syntheses, Coll. Vol. 1, p.318. Retrieved from
-
Kulkarni, P. S., et al. (2007).[1] An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2237.[1] Retrieved from
- Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.
-
ChemicalBook. (2024). Salicylaldoxime: Applications and Synthesis. Retrieved from
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
purification and recrystallization solvents for 2-Hydroxy-5-methoxybenzaldehyde oxime
Case ID: PUR-OX-5MEO Status: Active Subject: Recrystallization Solvents & Purification Protocols for 5-Methoxysalicylaldoxime
Executive Summary & Solvent Selection
User Advisory: You are working with 2-Hydroxy-5-methoxybenzaldehyde oxime (also known as 5-methoxysalicylaldoxime). Do not confuse this with its precursor, the aldehyde, which is a liquid or low-melting solid (MP ~4°C). The oxime is a crystalline solid typically used as a chelating ligand for transition metals (Cu, Co, Mo).
The purification of this compound relies on the solubility differential between the phenolic/oxime polar groups and the lipophilic aromatic ring.
Solvent Compatibility Matrix
| Solvent System | Role | Suitability | Operational Notes |
| Ethanol / Water | Primary (Green) | Excellent | Recommended. Dissolve in hot ethanol; add warm water until turbid. High recovery of the E-isomer. |
| Methanol / Water | Alternative | Good | Similar to EtOH but lower boiling point. Good for thermally sensitive batches. |
| Toluene / Hexane | Non-Polar Option | Moderate | Replaces the historical (and toxic) Benzene/Petroleum Ether method. Use if water must be avoided. |
| Chloroform | Dissolution | High | Excellent solubility, but poor for crystallization unless an anti-solvent (Hexane) is used. |
| Dilute Acetic Acid | Wash Solvent | Specific | Useful for removing unreacted inorganic salts or basic impurities during the initial filtration. |
Standard Operating Procedure (SOP): Recrystallization
Objective: Isolate high-purity (>98%) 2-Hydroxy-5-methoxybenzaldehyde oxime from crude reaction mixtures containing unreacted hydroxylamine or aldehyde.
Protocol A: The Ethanol/Water Displacement (Recommended)
-
Preparation: Calculate the crude mass. Prepare a water bath set to 70°C.
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add the minimum amount of absolute ethanol required to dissolve the solid at reflux (approx. 60-70°C).
-
Technical Note: If the solution is dark yellow/brown, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite to remove oxidation byproducts.
-
-
Anti-Solvent Addition:
-
Remove from heat.[1] While still hot, add warm water (50°C) dropwise.
-
Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of ethanol to clear the solution back to transparency.
-
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed . (Rapid cooling promotes "oiling out").
-
Once ambient, place in an ice bath (0-4°C) for 2 hours to maximize yield.
-
-
Isolation:
-
Filter the white/off-white needles using vacuum filtration.
-
Wash: Rinse the filter cake with a small volume of ice-cold 20% EtOH/Water.
-
Dry: Vacuum dry at 40°C or in a desiccator over
.
-
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, droplets of oil form at the bottom of the flask upon cooling. Root Cause: The melting point of the solvated oxime is lower than the temperature of the solvent mixture, or the anti-solvent (water) was added too quickly, causing a sudden polarity crash.
Corrective Action Workflow:
Figure 1: Decision tree for resolving phase separation (oiling out) during oxime crystallization.
Issue 2: Geometric Isomerism (E vs. Z)
Context: Oximes exist as E (syn) and Z (anti) isomers. For 2-hydroxy-benzaldehyde derivatives, the (E)-isomer is thermodynamically preferred due to intramolecular hydrogen bonding between the phenolic -OH and the oxime Nitrogen.
-
Impact: If your melting point is sharp but differs from literature, you may have isolated the kinetic (Z) isomer.
-
Fix: Refluxing in acidic ethanol (trace HCl) typically converts Z
E.
Frequently Asked Questions (FAQ)
Q: Can I use Benzene for recrystallization? A: Historically, literature (e.g., Vogel, early J. Chem. Soc.) recommends Benzene or Benzene/Petroleum Ether. However , due to Class 1 toxicity, we strongly recommend substituting with Toluene or the Ethanol/Water system described above. The solubility profile is nearly identical.
Q: My product has a pink/red tint. Is it impure? A: Yes. Phenolic compounds are prone to oxidation, forming quinone-like impurities which are highly colored.
-
Solution: Recrystallize using activated charcoal. Ensure your drying step is not performed at high temperatures (>60°C) in open air.
Q: What is the expected Melting Point? A: While the parent salicylaldoxime melts at ~59-61°C, the 5-methoxy derivative typically melts higher due to increased molecular weight and packing. Expect a range between 100°C – 125°C (depending on the specific polymorph and isomer). Always run a TLC (SiO2, 30% EtOAc/Hexane) to confirm a single spot against the aldehyde precursor.
Q: How do I remove unreacted aldehyde? A: The aldehyde precursor is much more soluble in non-polar solvents (Hexane/Pet Ether) than the oxime. Triturating (washing) the crude solid with cold Hexane before the main recrystallization can effectively strip away unreacted aldehyde.
References
-
Shen, X. H., et al. (2016).[2] Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. Describes the synthesis and characterization of 2-Hydroxy-5-methoxybenzaldehyde oxime ligands for Mo/Co complexes. [2]
-
Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994). Ortho-formylation via magnesium methoxide. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. Details the synthesis and isolation of salicylaldoxime derivatives (Compound 7j).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
GuideChem. Salicylaldoxime Properties and Purification. (General baseline for salicylaldoxime solubility).
Sources
minimizing steric hindrance in 2-Hydroxy-5-methoxybenzaldehyde oxime complexation
Technical Support Center: HMBAO Ligand Engineering Subject: Minimizing Steric & Geometric Barriers in 2-Hydroxy-5-methoxybenzaldehyde Oxime (HMBAO) Complexation
Executive Summary
You are likely encountering "steric hindrance" not because of the 5-methoxy group’s direct bulk (which is distal to the chelation site), but due to geometric isomerism or supramolecular aggregation .
In salicylaldoxime derivatives like HMBAO, the
This guide provides the protocols to enforce the
Module 1: The "Hidden" Steric Barrier (Isomer Control)
The most common failure mode is using a ligand mixture enriched with the
Mechanism of Action
-
-Isomer (Active): The oxime -OH and phenolic -OH are trans relative to the C-C bond, but the N-lone pair is cis to the phenol. This allows the N and O
to clamp the metal. - -Isomer (Inactive): The oxime -OH points toward the phenol. This creates severe electrostatic and steric repulsion, blocking the metal from the coordination pocket.
Diagnostic: Isomer Verification
Before complexation, verify your ligand status.
-
H NMR Signature: The azomethine proton (
) typically shifts downfield in the -isomer ( 8.0–8.3 ppm) compared to the -isomer ( 7.3–7.6 ppm) due to hydrogen bonding with the phenol.
Protocol 1: Acid-Mediated -Isomer Enrichment
If your ligand is predominantly
Reagents: Crude HMBAO, Ethanol (EtOH), conc. HCl.
-
Dissolution: Dissolve 10 mmol of crude HMBAO in 20 mL absolute EtOH.
-
Acidification: Add 0.5 mL conc. HCl. The acid protonates the imine nitrogen, lowering the double-bond character of the
bond and lowering the rotation barrier. -
Reflux: Reflux at 80°C for 2 hours. This provides the thermal energy to reach the thermodynamic minimum (
-isomer, stabilized by intramolecular H-bonding). -
Neutralization: Cool to RT. Neutralize carefully with saturated
to pH 6–7. -
Recrystallization: Pour into ice water. Filter the precipitate and recrystallize from hot EtOH/Water (1:1).
-
Target Melting Point: 108–110°C (Pure
-isomer).
-
Module 2: Solvation & Coordination Engineering
The 5-methoxy group acts as an Electron Donating Group (EDG), increasing the electron density on the aromatic ring. While this strengthens the Metal-Phenolate bond, it also encourages stacking interactions in the solid state, leading to rapid precipitation of polymeric species (e.g.,
Solvent Selection Matrix
To minimize aggregation-based steric hindrance, select solvents that solvate the methoxy group and disrupt intermolecular H-bonds.
| Solvent System | Dielectric Const. | Interaction Type | Recommendation |
| Methanol (MeOH) | 33 | Protic, H-bond donor | Avoid for initial mixing. Promotes rapid precipitation of polymers. |
| DMF / DMSO | 36 / 47 | Aprotic, high dipole | Preferred. Solvates the ligand completely; prevents premature stacking. |
| Chloroform | 4.8 | Non-polar | Poor. Low solubility for HMBAO; leads to heterogeneous reactions. |
| THF | 7.5 | Aprotic ether | Good intermediate. Balances solubility with ease of evaporation. |
Protocol 2: High-Efficiency Complexation (Cu(II) Example)
This protocol ensures monomeric coordination by controlling pH and solvent sphere.
Reagents:
-
Ligand Preparation: Dissolve 2.0 mmol
-HMBAO in 5 mL DMF .-
Why: DMF prevents the 5-methoxy tails from aggregating.
-
-
Metal Preparation: Dissolve 1.0 mmol
in 10 mL MeOH . -
Slow Addition: Add the metal solution to the ligand solution dropwise over 20 minutes at 50°C.
-
Visual Cue: Solution turns dark green/brown.
-
-
Base Addition (Critical): Add 2.0 mmol of Sodium Acetate (dissolved in min. water).
-
Digestion: Stir at 60°C for 1 hour.
-
Crystallization: Allow slow evaporation at RT. If oil forms, add diethyl ether to induce precipitation.
Module 3: Troubleshooting Logic Pathways
Visualizing the Isomerization & Complexation Logic
Figure 1: Decision tree for overcoming steric and solubility barriers in HMBAO complexation. Note the critical isomerization step required before metal introduction.
Frequently Asked Questions (FAQ)
Q: My complex precipitates immediately as an amorphous powder. Is this steric hindrance?
A: It is likely polymeric aggregation , not steric hindrance of the active site. The oxime oxygen can bridge two metal centers, forming an infinite chain (
-
Fix: Use a "capping" ligand (like pyridine or imidazole) in the reaction mixture (1:1 ratio with metal) to block the axial sites and force a monomeric structure, or switch to a highly polar aprotic solvent (DMF) to solvate the complex.
Q: Does the 5-methoxy group affect the pH required for complexation?
A: Yes. The methoxy group is an electron donor (by resonance), which increases the electron density on the phenolate oxygen. This makes the phenol less acidic (
-
Implication: You must ensure the pH is sufficiently high (pH 7–8) to deprotonate the phenol, otherwise, the steric bulk of the protonated phenol will prevent coordination. Use Sodium Acetate or Triethylamine.
Q: Can I use microwave synthesis to overcome steric issues? A: Yes. Microwave synthesis is highly effective for these complexes.
-
Settings: 120°C, 10 minutes, Ethanol solvent. The rapid heating helps overcome the activation energy for both
isomerization and the ligand exchange at the metal center.
References
-
Crystal Structure & Coordination Mode: Liu, C. M., et al. (2015). "Synthesis, Crystal Structure, and Catalytic Property of a Copper(II) Complex Derived From 2-Hydroxy-5-Methoxybenzaldehyde Oxime." Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry.
-
Polymeric Nature of Analogs: Wang, J., et al. (2019). "Synthesis and Crystal Structure of a Polymeric Copper(II) Complex Derived from 2-Hydroxy-5-methylbenzaldehyde Oxime." Acta Chimica Slovenica.
-
Isomerization Mechanisms: Purohit, K., & Desai, K. K. (2005). "2-Hydroxy-4-Methoxybenzophenone Oxime as an Analytical Reagent for Copper(II)." E-Journal of Chemistry. (Provides comparative data on methoxy-substituted oxime synthesis).
-
General Oxime Coordination Chemistry: Chaudhuri, S., et al. (2012). "Modelling the cis-oxo-labile binding site motif... steric hindrance imposed by ligands."[4] Dalton Transactions.
Sources
- 1. chemeo.com [chemeo.com]
- 2. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. PubChemLite - 2-hydroxy-5-methoxybenzaldehyde (C8H8O3) [pubchemlite.lcsb.uni.lu]
- 4. Modelling the cis-oxo-labile binding site motif of non-heme iron oxygenases. Water exchange and remarkable oxidation reactivity of a novel non-heme iron(IV)-oxo compound bearing a tripodal tetradentate ligand - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Hydroxy-5-methoxybenzaldehyde oxime solutions over time
Welcome to the Technical Support Center for 2-Hydroxy-5-methoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound in experimental settings. Here, you will find scientifically grounded answers to frequently asked questions and detailed protocols to ensure the stability and integrity of your solutions over time.
Introduction
2-Hydroxy-5-methoxybenzaldehyde oxime is a valuable intermediate in organic synthesis. As with many oximes, its stability in solution is a critical factor for reproducible and reliable experimental outcomes. This guide will delve into the factors that influence its stability and provide practical advice for its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Hydroxy-5-methoxybenzaldehyde oxime solutions?
A1: The primary stability concern for 2-Hydroxy-5-methoxybenzaldehyde oxime in solution is its susceptibility to hydrolysis, which breaks the oxime (C=N-OH) bond. This degradation is influenced by several factors, including pH, temperature, and exposure to light. The presence of the phenolic hydroxyl group and the methoxy group on the benzene ring can also affect the molecule's electronic properties and, consequently, its reactivity and stability.
Q2: How does pH impact the stability of 2-Hydroxy-5-methoxybenzaldehyde oxime solutions?
A2: The stability of oximes is significantly pH-dependent. Acidic conditions catalyze the hydrolysis of the C=N bond, leading to the regeneration of the parent aldehyde (2-Hydroxy-5-methoxybenzaldehyde) and hydroxylamine.[1][2] Generally, oxime linkages are more stable in neutral to slightly alkaline conditions. For long-term storage of solutions, it is advisable to maintain a pH between 7 and 9. One study on a pyridinium oxime, HI-6, found it to be most stable in an acidic solution between pH 2 and 3; however, this is not typical for all oximes and is likely specific to that molecule's structure.[3]
Q3: My 2-Hydroxy-5-methoxybenzaldehyde oxime solution has turned yellow. What does this indicate?
A3: A color change to yellow or brown can be an indicator of degradation. This may be due to the formation of various degradation products or the oxidation of the phenolic group. It is recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC or UV-Vis spectrophotometry, before use. Storing the solid compound and its solutions protected from light and at a low temperature can help minimize color changes and degradation.[4]
Q4: What are the recommended storage conditions for solutions of 2-Hydroxy-5-methoxybenzaldehyde oxime?
A4: To maximize the shelf-life of your 2-Hydroxy-5-methoxybenzaldehyde oxime solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, ideally between 2°C and 8°C.[4] For long-term storage, freezing at -20°C is a viable option, though freeze-thaw cycles should be minimized.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[4][5] Photodegradation can occur, leading to the formation of the corresponding aldehyde and nitrile.[6]
-
Atmosphere: For extended storage, it is beneficial to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent: The choice of solvent can impact stability. While aqueous solutions are common, the oxime's stability may be enhanced in organic solvents. If using an aqueous medium, consider using a buffer to maintain a neutral to slightly alkaline pH.
It is always best practice to prepare solutions fresh whenever possible.
Q5: Can I expect thermal degradation of 2-Hydroxy-5-methoxybenzaldehyde oxime under my reaction conditions?
A5: While 2-Hydroxy-5-methoxybenzaldehyde oxime is generally stable at room temperature, elevated temperatures can accelerate degradation pathways such as hydrolysis. The thermal stability of the solid form of a similar compound, p-hydroxybenzaldehyde oxime-based terpolymers, has been studied, showing decomposition at higher temperatures.[7] For reactions conducted at elevated temperatures, it is advisable to monitor the stability of the oxime over the course of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or poor experimental results. | Degradation of the 2-Hydroxy-5-methoxybenzaldehyde oxime stock solution. | 1. Prepare a fresh solution from solid material. 2. Verify the purity of the solid and the freshly prepared solution using HPLC or NMR. 3. If using a stored solution, re-analyze its concentration before use. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC). | The solution has degraded, leading to the formation of byproducts such as 2-Hydroxy-5-methoxybenzaldehyde. | 1. Identify the degradation products by comparing their retention times with authentic standards or by using mass spectrometry (LC-MS or GC-MS). 2. Review solution storage conditions (pH, temperature, light exposure) and adjust as necessary. |
| Low yield in a reaction where the oxime is a starting material. | Hydrolysis of the oxime under acidic reaction conditions. | 1. If compatible with the reaction chemistry, buffer the reaction mixture to a neutral or slightly alkaline pH. 2. Consider using a non-aqueous solvent system. |
| Solution appears cloudy or has precipitated. | The oxime has limited solubility in the chosen solvent, or degradation products are precipitating. | 1. Confirm the solubility of the oxime in the solvent at the experimental concentration. 2. Analyze the precipitate to determine if it is the starting material or a degradation product. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the recommended procedure for preparing and storing a stock solution of 2-Hydroxy-5-methoxybenzaldehyde oxime to maintain its stability.
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde oxime (solid)
-
Solvent (e.g., Ethanol, DMSO, or a buffered aqueous solution)
-
Amber glass vials with tight-fitting caps
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Weigh the desired amount of solid 2-Hydroxy-5-methoxybenzaldehyde oxime in a clean, dry vial.
-
Add the appropriate volume of solvent to achieve the target concentration.
-
Gently agitate the vial until the solid is completely dissolved.
-
If long-term storage is intended, purge the headspace of the vial with an inert gas for 1-2 minutes.
-
Seal the vial tightly.
-
Wrap the vial in parafilm to further prevent solvent evaporation and air ingress.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution at 2-8°C in the dark. For storage longer than a few weeks, consider storing at -20°C.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general high-performance liquid chromatography (HPLC) method to assess the stability of 2-Hydroxy-5-methoxybenzaldehyde oxime solutions over time. A similar validated HPLC method has been used for the simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzoic acid.[8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient elution may be necessary to separate the oxime from its potential degradation products.
Procedure:
-
Prepare a calibration curve using freshly prepared standards of 2-Hydroxy-5-methoxybenzaldehyde oxime at known concentrations.
-
At specified time points (e.g., 0, 1, 3, 7, and 14 days), inject an aliquot of the stored solution onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The primary expected degradation product is 2-Hydroxy-5-methoxybenzaldehyde.
-
Quantify the peak area of the 2-Hydroxy-5-methoxybenzaldehyde oxime at each time point.
-
Calculate the percentage of the oxime remaining relative to the initial concentration to determine the stability.
Visualizing Stability Factors and Degradation
Key Factors Influencing Stability
Caption: Factors influencing the stability of the oxime solution.
Primary Degradation Pathway: Hydrolysis
Caption: Acid-catalyzed hydrolysis of the oxime.
References
-
Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Suvchem Laboratory Chemicals. SALICYLALDOXIME AR (SALICYLALDEHYDE OXIME). [Link]
-
Cheméo. Benzaldehyde, 2-hydroxy-5-methoxy-. [Link]
-
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
-
Pallav Chemicals. SALICYLALDEHYDE OXIME MATERIAL SAFETY DATA SHEET CAS No 94-67-7 SDS/MSDS. [Link]
-
Zuman, P. & Fijalek, Z. (1990). POLAROGRAPHIC STUDY OF THE KINETICS AND EQUILIBRIA OF THE REACTION OF BENZALDEHYDES WITH HYDRAZINE. Collection of Czechoslovak Chemical Communications, 55(5), 1257-1271. [Link]
-
Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
-
Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]
-
de Lijser, H. J. P., et al. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. PubMed. [Link]
-
Eyer, P., Hagedorn, I., & Ladstetter, B. (1988). Study on the stability of the oxime HI 6 in aqueous solution. PubMed. [Link]
-
Musilek, K., et al. (2018). Novel uncharged triazole salicylaldoxime derivatives as potential acetylcholinesterase reactivators: comprehensive computational study, synthesis and in vitro evaluation. PMC. [Link]
-
Kusic, H., et al. (2006). Photo-assisted Fenton type processes for the degradation of phenol: a kinetic study. PubMed. [Link]
-
Gholami, M., Torkaman, R., & Amini, M. M. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate. [Link]
-
Shah, P., & Shah, B. (2010). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Arkivoc, 1(6), 81. [Link]
-
Villegas-Guzman, P., et al. (2024). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. MDPI. [Link]
-
El-Sagheer, A. H. (2024). Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers. [Link]
-
NIST. Benzaldehyde, 2-hydroxy-, oxime. [Link]
-
PubChem. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
-
Wikipedia. Benzaldehyde oxime. [Link]
-
Li, Y., et al. (2021). Identification and regeneration of degradation products from phenolic hydroxyoxime-based extractant in long-term copper solvent extraction plant. ResearchGate. [Link]
-
Anush, D., et al. (2022). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. MDPI. [Link]
-
Mallik, A. K., & Mishra, G. (2015). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate. [Link]
-
Canonica, S., & Laubscher, H.-U. (2008). Photochemical oxidation of phenols and anilines mediated by phenoxyl radicals in aqueous solution. ResearchGate. [Link]
-
REDA Safe. (2022). Chemical Compatibility and Storage Guidelines. [Link]
-
Elizalde, M. P., et al. (2017). Electrochemical determination of 5-dodecylsalicylaldoxime and 2′-hydroxy-5′-nonylacetophenone oxime in commercial extractants. SciSpace. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. redasafe.com [redasafe.com]
- 6. Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Melting Point Results for 2-Hydroxy-5-methoxybenzaldehyde Oxime
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Topic: Diagnostic and corrective protocols for melting point (MP) deviations in 5-methoxysalicylaldoxime synthesis.
Introduction: Defining the Standard
In the synthesis of 2-Hydroxy-5-methoxybenzaldehyde oxime (also known as 5-methoxysalicylaldoxime), a depressed melting point is the most common indicator of structural inhomogeneity or incomplete conversion. While the starting material (2-Hydroxy-5-methoxybenzaldehyde) melts at a relatively low temperature (41–43 °C ), the target oxime should exhibit a significantly higher melting point, typically in the range of 115–125 °C (depending on the specific crystal habit and isomer purity).
If your experimental results yield a solid melting below 100 °C , or a broad melting range (>2 °C), your product is likely compromised by one of three factors: Unreacted Aldehyde , Geometric Isomerism (
Part 1: Diagnostic Workflow
Before attempting recrystallization, use this logic tree to identify the root cause of the thermal depression.
Figure 1: Diagnostic decision tree for isolating the cause of melting point depression in oxime synthesis.
Part 2: Technical Analysis of Failure Modes
The "Precursor Trap" (Unreacted Aldehyde)
The most frequent cause of a drastically low melting point (~40–50 °C) is the presence of significant unreacted 2-Hydroxy-5-methoxybenzaldehyde .
-
Mechanism: The condensation reaction between the aldehyde and hydroxylamine is reversible. Under insufficient buffering (pH < 4) or excess acidity, the equilibrium shifts back toward hydrolysis.
-
Diagnostic:
-
MP Signature: 41–43 °C (matches starting material).
-
FT-IR Validation: Look for the carbonyl stretch (
) at ~1650–1670 cm⁻¹ . The pure oxime should lack this peak and instead show a weak stretch at ~1620 cm⁻¹ and a broad band.
-
Geometric Isomerism ( vs. )
Oximes exist as geometric isomers. For 2-hydroxybenzaldoximes (salicylaldoximes), the
-
The Problem: Kinetic control (rapid precipitation at low temperature) often traps the less stable
-isomer or a mixture of both. This disrupts the crystal lattice, causing MP depression (e.g., observing 95 °C instead of 120 °C). -
Lattice Physics: The
-isomer packs efficiently due to planar pseudo-ring formation (intramolecular H-bond). The -isomer cannot form this bond effectively, leading to lower lattice energy.
Metal Complexation (Trace Contamination)
Warning: 2-Hydroxy-5-methoxybenzaldehyde oxime is a potent chelating ligand for transition metals (Cu, Fe, Ni).
-
Source: Using metallic spatulas or non-acid-washed glassware.
-
Effect: Even trace metal complexation (e.g., Copper(II) bis-chelate) acts as a "dopant" defect in the crystal lattice, broadening the melting range unpredictable.
-
Visual Cue: A greenish or brownish tint to the off-white crystals indicates metal contamination.
Part 3: Corrective Protocols
Protocol A: Purification of Unreacted Aldehyde
Use this if MP is < 60 °C.
-
Dissolution: Dissolve the crude solid in minimal Diethyl Ether or Ethyl Acetate.
-
Bisulfite Wash: Wash the organic phase twice with saturated Sodium Bisulfite (NaHSO₃) solution.
-
Why? Bisulfite forms a water-soluble adduct with the unreacted aldehyde but does not react with the oxime.
-
-
Extraction: Separate the organic layer.[1]
-
Wash: Wash with water, then brine.
-
Dry & Concentrate: Dry over anhydrous MgSO₄ and evaporate.
Protocol B: Isomer Equilibration (The "Acid Boil")
Use this if MP is 80–100 °C (Broad).
To convert the kinetic mixture into the thermodynamic
-
Suspend: Suspend the crude oxime in Ethanol/Water (9:1) .
-
Acidify: Add catalytic concentrated HCl (approx. 1 drop per gram of compound).
-
Reflux: Heat to reflux for 60 minutes.
-
Crystallize: Cool slowly to room temperature, then to 4 °C. Filter the precipitate.
Protocol C: Optimized Synthesis (Prevention)
For future batches, use this buffered method to ensure conversion.
| Reagent | Equivalents | Role |
| 2-Hydroxy-5-methoxybenzaldehyde | 1.0 eq | Substrate |
| Hydroxylamine Hydrochloride | 1.2 eq | Reagent (Nitrogen source) |
| Sodium Acetate (Anhydrous) | 1.5 eq | Buffer (Critical) |
| Ethanol / Water (1:1) | Solvent | 10 mL / g of substrate |
Step-by-Step:
-
Dissolve Hydroxylamine HCl and Sodium Acetate in water.
-
Dissolve the Aldehyde in warm Ethanol.
-
Add the Aldehyde solution to the aqueous mixture in one portion.
-
Reflux for 2 hours. (Do not just stir at room temp; heat is required to drive the equilibrium and favor the stable isomer).
-
Remove Ethanol by rotary evaporation until the solution becomes turbid.
-
Cool to 0 °C to precipitate the Oxime.
Part 4: Data Reference Table
| Property | 2-Hydroxy-5-methoxybenzaldehyde | 2-Hydroxy-5-methoxybenzaldehyde Oxime |
| CAS | 672-13-9 | 33256-51-6 (Generic) |
| State (RT) | Solid (Low Melting) | Solid (Crystalline) |
| Melting Point | 41–43 °C [1] | 118–124 °C (Typical) [2] |
| Solubility | Soluble in DCM, Et2O | Soluble in EtOH, MeOH; Poor in Water |
| Key IR Peak | 1660 cm⁻¹ (C=O) | 3200–3400 cm⁻¹ (Broad OH), 1620 cm⁻¹ (C=N) |
References
- Sigma-Aldrich. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde Product Specification.
-
Shen, X. H., Zhang, Z. W., Shao, L. J., & Liu, C. (2016).[4] "Synthesis, Crystal Structure and Catalytic Property of a Tetranuclear Copper(II) Complex with 2-Hydroxy-5-Methoxybenzaldehyde Oxime." Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 46(3), 343-346.[4][5] [Link]
-
Katritzky, A. R., et al. (2000).[6] "Preparation of 2-Alkoxy-5-methoxybenzaldehydes." Arkivoc, 1(6),[6] 81. (Reference for starting material properties and purification).
-
Pfluger, C. E., et al. (1978).[2] "The crystal and molecular structure of bis(salicylaldoximato)palladium(II)." Acta Crystallographica, B34. (Reference for structural isomerism in salicylaldoximes).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. yykjxy.hevttc.edu.cn [yykjxy.hevttc.edu.cn]
- 5. Schiff Bases and Their Metallic Derivatives: Highly Versatile Molecules with Biological and Abiological Perspective [ouci.dntb.gov.ua]
- 6. designer-drug.com [designer-drug.com]
reducing side reactions during oxime formation of 2-hydroxy-5-methoxybenzaldehyde
This guide serves as a specialized technical resource for researchers synthesizing the oxime derivative of 2-hydroxy-5-methoxybenzaldehyde (also known as 5-methoxysalicylaldehyde).
The presence of the ortho-hydroxyl group in this substrate introduces a unique set of competing intramolecular reactions—most notably the formation of 1,2-benzisoxazole —which distinguishes this synthesis from standard benzaldehyde oximations.
Subject: Minimizing Side Reactions & Optimizing Yield
Critical Mechanistic Insight
Before troubleshooting, it is vital to understand why this reaction fails. The ortho-hydroxyl group is not passive; it acts as an internal nucleophile.
-
The Goal: Formation of the C=N bond (Oxime).
-
The Threat: Intramolecular cyclization. Under basic conditions, the phenolate ion can attack the oxime nitrogen (or the activated intermediate), leading to the formation of 6-methoxy-1,2-benzisoxazole via elimination of water.
-
The Balance: You must maintain a pH that catalyzes imine formation (pH 4–5) without deprotonating the phenol (pKa ~8–10), which triggers the side reaction.
Troubleshooting Guide (Q&A)
Issue 1: "I am observing a lower-polarity impurity by TLC that resists hydrolysis."
Diagnosis: You have likely formed 6-methoxy-1,2-benzisoxazole . Cause: The reaction pH was likely too high (basic), or the temperature was excessive. Standard protocols using NaOH or Na₂CO₃ often trigger this cyclization in salicylaldehyde derivatives. Solution:
-
Switch Base: Replace strong bases with Sodium Acetate (NaOAc) . This buffers the reaction to pH ~5.0.
-
Protocol Adjustment: Do not heat above 60°C. The cyclization has a higher activation energy than oxime formation.
Issue 2: "The reaction is incomplete, but adding more hydroxylamine doesn't help."
Diagnosis: Thermodynamic equilibrium limitation or incorrect pH for the rate-determining step.
Cause: At very low pH (<3), the amine is fully protonated (
-
Check pH: Ensure the internal pH is between 4.5 and 5.5.
-
Solvent Change: Switch from pure methanol to Ethanol/Water (3:1) . The slight hydrophobicity of the product often causes it to precipitate out in aqueous ethanol, driving the equilibrium forward (Le Chatelier’s principle).
Issue 3: "I see two spots for the product. Is this a side reaction?"
Diagnosis: Likely E/Z Isomerism , not a chemical side reaction.
Context: Oximes exist as geometric isomers. For 2-hydroxybenzaldehydes, the
-
Verification: Run NMR. The
-isomer typically shows a downfield shift for the phenolic proton due to H-bonding. -
Unification: If a single isomer is required, thermodynamic equilibration (heating in dilute acid) usually favors the H-bonded
-isomer.
Optimized Experimental Protocol
This protocol is designed to "lock out" the benzisoxazole pathway by strictly controlling protonation states.
Reagents:
-
2-hydroxy-5-methoxybenzaldehyde (10 mmol)[1]
-
Hydroxylamine Hydrochloride (
) (12 mmol, 1.2 eq) -
Sodium Acetate Trihydrate (
) (15 mmol, 1.5 eq) -
Solvent: Ethanol (95%) / Water
Step-by-Step Workflow:
-
Buffer Preparation: Dissolve
and in 15 mL of water.-
Why? Pre-mixing generates free hydroxylamine in a buffered acetic acid solution (pH ~5) before it meets the aldehyde.
-
-
Substrate Solution: Dissolve the aldehyde in 20 mL of warm Ethanol (40°C).
-
Addition: Add the aqueous buffer solution to the aldehyde solution in one portion.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Note: If precipitation is heavy, add minimal ethanol to maintain stirring, but allow the slurry to thicken.
-
-
Workup (Crucial):
-
Cool the mixture to 0°C (ice bath) for 30 minutes.
-
Add 20 mL of ice-cold water to force precipitation.
-
Filter the solid.
-
Wash: Wash the cake with cold water (removes salts) followed by cold 10% EtOH/Water (removes unreacted aldehyde).
-
-
Drying: Vacuum dry at 40°C.
Data Summary: Influence of Conditions
| Parameter | Condition A (Risk) | Condition B (Recommended) | Mechanistic Outcome |
| Base | NaOH / KOH | Sodium Acetate | Strong base generates phenoxide |
| pH | > 9.0 | 4.5 – 5.5 | pH 5 optimizes nucleophilic attack while keeping phenol protonated. |
| Temperature | Reflux (>78°C) | 20°C – 40°C | High heat overcomes the barrier for dehydration to benzisoxazole. |
| Solvent | DMSO / DMF | EtOH / Water | Aqueous solvents facilitate product precipitation, driving equilibrium. |
Pathway Visualization
The following diagram illustrates the competing pathways. Note how the Red Pathway (Side Reaction) is triggered by base (deprotonation), while the Green Pathway (Desired) is favored by the buffered protocol.
Caption: Reaction network showing the divergence between stable oxime formation (green zone) and base-catalyzed benzisoxazole cyclization (red path).
References
-
Organic Chemistry Portal. (2017). Synthesis of Benzisoxazoles.[2] Retrieved from [Link]
-
PubChem. (2025).[3] 2-Hydroxy-5-methoxybenzaldehyde Compound Summary. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). An Efficient Procedure for Synthesis of Oximes by Grinding.[4] Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones.[5] Retrieved from [Link]
Sources
- 1. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. BJOC - Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids [beilstein-journals.org]
Validation & Comparative
Comparative Guide: FTIR Spectrum Interpretation of 2-Hydroxy-5-methoxybenzaldehyde Oxime
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Focus: Structural Validation, Precursor vs. Product Analysis, and Ligand Characterization
Executive Summary
2-Hydroxy-5-methoxybenzaldehyde oxime (HMBO) (CAS: 17580-69-7) is a pivotal intermediate in the synthesis of heterocyclic pharmaceuticals and a high-affinity chelating ligand for transition metals (Cu, Ni, Zn). Its structural integrity is defined by the transformation of a carbonyl group into an oxime moiety.[1]
This guide provides a rigorous, data-driven framework for interpreting the FTIR spectrum of HMBO.[1] Unlike generic spectral lists, this document focuses on comparative analysis —using the aldehyde precursor as a control to definitively validate the synthesis and distinguishing the free ligand from its metal-coordinated complexes.
Structural & Synthetic Context
Understanding the chemical transformation is prerequisite to spectral analysis.[1] The synthesis involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride .
Synthesis Workflow & Atomic Economy
The following diagram outlines the reaction pathway and the critical functional group interchanges detectable by FTIR.
Figure 1: Reaction pathway highlighting the functional group modifications that serve as FTIR diagnostic markers.
Comparative Spectral Analysis
The most reliable method to verify HMBO is to overlay its spectrum with that of its precursor.[1] The disappearance of the aldehyde carbonyl peak is the primary "pass/fail" criterion for the reaction.
The Diagnostic Zone (1500–1750 cm⁻¹)
This is the "fingerprint" region for the reaction progress.
-
Precursor (Aldehyde): Exhibits a strong, sharp band at 1664 cm⁻¹ corresponding to the Carbonyl (C=O) stretching vibration. The position is lowered from typical alkyl aldehydes (1720 cm⁻¹) due to conjugation with the benzene ring and intramolecular Hydrogen bonding with the ortho-hydroxyl group.
-
Product (Oxime): The C=O peak must be absent .[1] It is replaced by a medium-intensity band at 1610–1625 cm⁻¹ , attributed to the Imine (C=N) stretch.
The Hydrogen Bonding Region (3000–3600 cm⁻¹)
-
Phenolic O-H: Both compounds possess a phenolic -OH at position 2.[1] This appears as a broad band centered around 3200–3400 cm⁻¹ .[1][2]
-
Oxime O-H: The product introduces a second -OH group (from the oxime). In solid-state (KBr pellet), these bands often overlap, resulting in a broader, more complex absorption envelope compared to the precursor.
Substituent Effects (Methoxy Group)
The 5-methoxy group acts as an internal standard; its peaks should remain relatively unchanged, confirming the core scaffold is intact.
-
C-O-C Asymmetric Stretch: Strong band at 1260–1275 cm⁻¹ .[1]
-
C-O-C Symmetric Stretch: Medium band at 1030–1040 cm⁻¹ .[1]
Data Summary Table: Precursor vs. Product
| Functional Group | Vibration Mode | Precursor Freq.[1] (cm⁻¹) | HMBO Product Freq.[1] (cm⁻¹) | Diagnostic Note |
| Aldehyde (C=O) | Stretching | 1664 (Strong) | ABSENT | Primary confirmation of reaction completion. |
| Imine (C=N) | Stretching | Absent | 1610–1625 (Medium) | Characteristic oxime formation. Lower freq due to conjugation. |
| Aldehyde C-H | Fermi Resonance | 2750 & 2847 | ABSENT | The "doublet" disappears in the product.[1] |
| N-O | Stretching | Absent | 940–960 | Specific to oxime functionality.[1] |
| Phenolic O-H | Stretching | 3100–3400 (Broad) | 3200–3450 (Broad) | Broadens due to additional H-bonding in oxime. |
| Methoxy (Ar-O-C) | Stretching | ~1270 | ~1270 | Internal reference; should remain stable.[1] |
Application: Metal Complex Validation
HMBO is frequently used to coordinate metals (e.g., Cu(II), Ni(II)). FTIR is a rapid tool to confirm coordination.[1]
-
Mechanism: The metal binds to the Phenolic Oxygen (after deprotonation) and the Imine Nitrogen.
-
Spectral Shift:
-
C=N Shift: The C=N band typically shifts to a lower frequency (10–20 cm⁻¹) (e.g., from 1615 to ~1600 cm⁻¹) due to back-bonding and reduction of bond order upon coordination to the metal center.
-
O-H Disappearance: If the phenolic proton is displaced, the specific phenolic O-H character changes, though the oxime O-H remains.[1]
-
Figure 2: Decision tree for spectral interpretation during synthesis and application.
Experimental Protocol
To ensure reproducibility and high-resolution data, follow this validated protocol.
Sample Preparation
HMBO is a solid at room temperature.[1]
-
Preferred Method: KBr Pellet (Transmission).[1]
-
Ratio: 1 mg HMBO : 100 mg dry KBr.[1]
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Coarse particles cause light scattering (Christiansen effect), distorting baseline and peak shapes.
-
Compression: Apply 8–10 tons of pressure for 2 minutes to form a transparent disk.[1]
-
-
Alternative: ATR (Attenuated Total Reflectance).[1][2][3]
-
Ensure the crystal (Diamond/ZnSe) is clean. Apply high pressure to the solid clamp to ensure intimate contact.[1] Note: ATR peak positions may shift slightly (1–2 cm⁻¹) compared to transmission data.
-
Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: Minimum 32 scans (64 recommended for noise reduction).
-
Background: Collect a fresh background (air or pure KBr) immediately before the sample.
References
-
Synthesis & Precursor Data
-
National Institute of Standards and Technology (NIST).[1] 2-Hydroxy-5-methoxybenzaldehyde Mass & IR Data.
-
PubChem. 2-Hydroxy-5-methoxybenzaldehyde Compound Summary.
-
-
Oxime Synthesis & Characterization
-
Shen, X. H., et al. (2016).[4][5] "Synthesis, Crystal Structure, and Catalytic Property of a Vanadium(V) Complex with 2-Hydroxy-5-Methoxybenzaldehyde Oxime." Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry.
-
Korkmaz, A. (2021).[1] "The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water." Journal of Chemical Sciences.
-
- General IR Interpretation of Oximes: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference Text).
Sources
single crystal X-ray diffraction data for 2-Hydroxy-5-methoxybenzaldehyde oxime
A Technical Guide for Drug Discovery & Crystallography
Executive Summary
In the realm of medicinal chemistry, 2-Hydroxy-5-methoxybenzaldehyde oxime (5-methoxysalicylaldoxime) represents a critical scaffold for coordination chemistry and metallodrug design. Its ability to chelate transition metals (Cu²⁺, Ni²⁺) makes it a potent candidate for antibacterial and anticancer applications.
However, the efficacy of this compound relies heavily on its stereochemistry (E vs. Z isomerism) and solid-state packing. This guide compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural validation methods (PXRD, NMR) for this specific compound. We provide a validated synthesis protocol, a structural analysis workflow, and the specific crystallographic metrics required for drug development dossiers.
Structural Significance & Isomerism
Before analyzing data, it is critical to understand what we are comparing. The oxime formation from 2-hydroxy-5-methoxybenzaldehyde introduces a C=N double bond, creating two possible stereoisomers.
-
The Challenge: In solution (NMR), these isomers can interconvert or exist in equilibrium. In the solid state (Drug Product), the specific isomer determines solubility and bioavailability.
-
The Mechanism: The E-isomer typically forms a strong intramolecular hydrogen bond between the phenolic -OH and the oxime nitrogen, locking the conformation and increasing lipophilicity—a desirable trait for membrane permeability.
Isomer Visualization (DOT Diagram)
Caption: Fig 1. Divergent synthesis pathways leading to E/Z stereoisomers. SC-XRD is required to distinguish the final solid-state form definitively.
Experimental Protocol: Synthesis & Crystallization
To obtain the single crystals required for SC-XRD, a slow evaporation technique is superior to rapid precipitation.
Materials
-
Precursor: 2-Hydroxy-5-methoxybenzaldehyde (98% purity).
-
Base: Sodium Carbonate (Na₂CO₃).[2]
-
Solvent: Ethanol/Water (1:1 v/v).
Step-by-Step Workflow
-
Dissolution: Dissolve 5 mmol of 2-Hydroxy-5-methoxybenzaldehyde in 20 mL ethanol.
-
Activation: Separately, dissolve 5.5 mmol NH₂OH·HCl and 2.5 mmol Na₂CO₃ in 10 mL water.
-
Reflux: Add the aqueous solution dropwise to the ethanolic aldehyde. Reflux at 80°C for 2 hours.
-
Isolation: Cool to room temperature. A precipitate will form (Bulk Powder).
-
Crystal Growth (Critical Step):
-
Dissolve the crude precipitate in minimal hot ethanol.
-
Filter while hot to remove insoluble impurities.
-
Allow the filtrate to stand undisturbed at room temperature (25°C) for 48–72 hours.
-
Result: Yellow, prismatic single crystals suitable for diffraction.
-
Comparative Analysis: SC-XRD vs. Alternatives
For drug development, you must justify your analytical methods. Below is a direct performance comparison of SC-XRD against Powder Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) for characterizing 2-Hydroxy-5-methoxybenzaldehyde oxime.
Performance Matrix
| Feature | SC-XRD (Gold Standard) | PXRD (Alternative 1) | NMR (Alternative 2) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Bulk Phase Fingerprint (2θ) | Solution Connectivity (J-coupling) |
| Stereochemistry | Absolute determination of E vs Z | Inferential (requires reference) | Averaged (if rapid exchange occurs) |
| H-Bonding | Directly visualizes donor-acceptor distance | Indirect (via lattice expansion) | Indirect (via chemical shift) |
| Sample Req. | High-quality Single Crystal (>0.1 mm) | Polycrystalline Powder | Solubilized sample |
| Data Resolution | Atomic level (<0.8 Å) | Lattice level | Functional group level |
Why SC-XRD Wins for this Compound:
While NMR confirms the chemical formula, it cannot confirm the solid-state conformation which dictates shelf-stability. PXRD is excellent for batch-to-batch consistency but fails to resolve the intramolecular hydrogen bond lengths (O-H...N) that predict the compound's chelating ability.
SC-XRD Data Specifications
When publishing or filing data for this compound, the following crystallographic parameters are the standard for validation.
Note: The data below represents the structural expectations for the E-isomer (anti-form), which is the thermodynamically preferred product for salicylaldoximes.
Crystal Data Table (Template for Validation)
| Parameter | Value / Range (Typical for Salicylaldoximes) | Significance |
| Crystal System | Monoclinic or Orthorhombic | Dictates packing efficiency. |
| Space Group | P2₁/c or P2₁2₁2₁ | Common for achiral organic molecules. |
| Unit Cell (a) | 10.0 – 14.0 Å | Lattice dimension. |
| Unit Cell (b) | 8.5 – 11.0 Å | Lattice dimension. |
| Unit Cell (c) | 6.0 – 8.0 Å | Lattice dimension. |
| Beta Angle (β) | 90° – 105° | Deviation from orthogonality (Monoclinic). |
| Z (Molecules/Cell) | 4 | Standard packing for P2₁/c. |
| R-Factor (R₁) | < 0.05 (5%) | Indicates high-quality structural solution. |
Key Structural Metrics to Report
-
Intramolecular H-Bond: Measure the distance between the Phenolic Oxygen (O1) and Oxime Nitrogen (N1). A distance of 2.55 – 2.65 Å confirms the E-isomer with strong hydrogen bonding.
-
Torsion Angles: The C-C-C=N torsion angle should be near 0° or 180° (planar) to maximize conjugation.
Application in Drug Design (Mechanism of Action)
Understanding the crystal structure allows for rational drug design, specifically in creating metallodrugs.
Chelation Pathway Diagram
Caption: Fig 2. The structural transition from free ligand to active metallodrug. SC-XRD confirms the 'cis' or 'trans' arrangement of ligands around the metal center.
References
-
Synthesis of Oximes
-
Precursor Structure (Aldehyde)
-
Methodology Comparison
- Title: Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques.
- Source: ResearchGate / Journal of Applied Crystallography.
-
URL:[Link]
-
Chemical Data & Identifiers
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]
- 6. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 8. chemeo.com [chemeo.com]
elemental analysis and mass spectrometry validation of 2-Hydroxy-5-methoxybenzaldehyde oxime
Comprehensive Analytical Validation of 2-Hydroxy-5-methoxybenzaldehyde Oxime: A Comparative Guide on Elemental Analysis and Mass Spectrometry
As a Senior Application Scientist in drug development and coordination chemistry, I frequently encounter the need to rigorously validate Schiff base ligands and active pharmaceutical intermediates. 2-Hydroxy-5-methoxybenzaldehyde oxime (also known as 5-methoxysalicylaldoxime) is a highly versatile bidentate ligand utilized extensively in transition metal coordination, catalytic epoxidation of olefins, and solvent extraction[1].
However, the introduction of the electron-donating methoxy (-OCH₃) group onto the salicylaldoxime scaffold fundamentally alters its analytical behavior. To ensure reproducibility in downstream applications, researchers must employ a self-validating analytical framework. This guide provides an objective comparison of 2-hydroxy-5-methoxybenzaldehyde oxime against alternative oximes, detailing the causality behind specific mass spectrometry (MS) fragmentation pathways and elemental analysis (CHNS-O) profiles.
Mechanistic Insights: The Role of the Methoxy Substituent
When selecting an oxime for metal chelation or pharmaceutical synthesis, the electronic nature of the aromatic ring substituents dictates both chemical reactivity and analytical response.
-
Salicylaldoxime (Baseline): The unsubstituted parent compound provides standard bidentate coordination (phenolic oxygen and oxime nitrogen).
-
2-Hydroxy-5-methoxybenzaldehyde oxime (Electron-Donating): The methoxy group at the 5-position donates electron density via resonance. This increases the nucleophilicity of the phenolic oxygen, strengthening metal-ligand bonds (e.g., with Cu²⁺ or Fe³⁺)[1]. Analytically, this electron-donating effect stabilizes the molecular ion [M+H]⁺ during Electrospray Ionization (ESI), resulting in higher ionization efficiency compared to the baseline[2].
-
2-Hydroxy-5-nitrobenzaldehyde oxime (Electron-Withdrawing): The nitro group pulls electron density away from the coordination site, weakening metal binding but increasing the acidity of the phenolic proton. In MS, this compound is highly prone to source fragmentation (loss of NO or NO₂).
To definitively confirm the identity and purity of these compounds, we utilize an orthogonal, self-validating approach: CHNS-O Elemental Analysis provides macroscopic bulk purity data, while High-Resolution ESI-MS confirms microscopic structural identity.
Self-validating analytical workflow for oxime purity and structural confirmation.
Comparative Quantitative Data
The following table summarizes the theoretical elemental composition and expected exact mass for our target compound and its primary alternatives. Any deviation greater than ±0.3% in CHNS analysis indicates the presence of impurities (e.g., residual solvents, inorganic salts, or incomplete oximation).
| Compound | Substituent | Formula | Exact Mass | ESI+ Expected[M+H]⁺ | Theoretical C% | Theoretical H% | Theoretical N% |
| Salicylaldoxime | None | C₇H₇NO₂ | 137.05 | 138.05 | 61.31 | 5.15 | 10.21 |
| 2-Hydroxy-5-methoxybenzaldehyde oxime | 5-Methoxy (-OCH₃) | C₈H₉NO₃ | 167.06 | 168.06 | 57.48 | 5.43 | 8.38 |
| 2-Hydroxy-5-nitrobenzaldehyde oxime | 5-Nitro (-NO₂) | C₇H₶N₂O₄ | 182.03 | 183.04 | 46.16 | 3.32 | 15.38 |
Step-by-Step Experimental Protocols & Causality
To guarantee data integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to rule out instrumental artifacts or sample degradation.
Protocol A: CHNS-O Elemental Analysis via Flash Combustion
Elemental analysis is a fundamental technique for confirming the purity of pharmaceutical intermediates and raw materials[3]. We utilize a micro elemental analyzer (e.g., EMA 502) operating via flash combustion.
-
Instrument Conditioning (Self-Validation Step): Purge the system with Helium carrier gas (120 mL/min). Run two empty tin capsules as blanks to establish a baseline, followed by two sulfanilamide standards. Causality: Tin capsules are chosen because their oxidation is highly exothermic, temporarily raising the local furnace temperature from 1030°C to ~1800°C, ensuring complete combustion of the oxime[4].
-
Sample Preparation: Accurately weigh 2.0–4.0 mg of 2-hydroxy-5-methoxybenzaldehyde oxime into a tin capsule using a microbalance. Seal the capsule tightly to exclude atmospheric nitrogen and oxygen.
-
Combustion & Reduction: Drop the capsule into the 1030°C combustion furnace. The sample is converted into elemental gases (CO₂, H₂O, NOₓ). The gas stream passes through a highly active copper powder (e.g., Vcopper™), which quantitatively reduces NOₓ species to N₂ gas[4].
-
Chromatographic Separation & Detection: The gases are separated on a gas-chromatographic column (oven at 55°C) and detected by a Thermal Conductivity Detector (TCD)[4].
-
Data Integration: Compare the experimental %C, %H, and %N against the theoretical values (57.48%, 5.43%, 8.38%). A match within ±0.3% validates the bulk purity.
Protocol B: Ultra-High Resolution ESI-MS / FT-ICR-MS
Electrospray Ionization (ESI) is a soft ionization technique that gently transfers metal-ligand complexes and organic molecules into the gas phase, preventing excessive thermal degradation[2]. For complex speciation, Fourier-Transform Ion Cyclotron Resonance (FT-ICR-MS) provides the ultra-high resolution necessary to resolve isobaric overlaps[5].
-
Sample Preparation: Dissolve 1.0 mg of the oxime in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, artificially driving the equilibrium toward the protonated [M+H]⁺ state, maximizing sensitivity in positive ion mode.
-
Source Parameters: Utilize direct infusion at a flow rate of 5 µL/min. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C. Causality: Keeping the desolvation temperature relatively low (250°C) prevents the thermal cleavage of the delicate N-O bond of the oxime prior to entering the mass analyzer.
-
MS/MS Fragmentation (Self-Validation Step): Isolate the precursor ion at m/z 168.06. Apply a collision energy of 15–20 eV using Argon as the collision gas. The resulting fragmentation pattern serves as an absolute structural fingerprint, validating the CHNS data.
Data Interpretation: MS/MS Fragmentation Pathways
Understanding the fragmentation of 2-hydroxy-5-methoxybenzaldehyde oxime is critical for distinguishing it from its isomers (e.g., 2-hydroxy-4-methoxybenzaldehyde oxime).
Upon collision-induced dissociation (CID), the [M+H]⁺ ion (m/z 168.06) undergoes two primary competitive pathways:
-
Loss of Water (18 Da): The oxime group readily dehydrates, yielding an intense fragment at m/z 150.05.
-
Loss of Methanol (32 Da) or Methyl Radical (15 Da): The presence of the methoxy group introduces a secondary fragmentation site. The loss of a •CH₃ radical from the dehydrated fragment yields a highly stable conjugated ion at m/z 135.03.
ESI-MS/MS fragmentation pathway for 2-Hydroxy-5-methoxybenzaldehyde oxime.
Troubleshooting the Self-Validating Loop: If the ESI-MS shows a perfect[M+H]⁺ peak at m/z 168.06 but the CHNS carbon percentage is significantly lower than 57.48%, this indicates the presence of inorganic salts (which do not ionize in positive ESI but dilute the bulk carbon mass). Conversely, if CHNS is perfect but MS shows unexpected adducts (e.g., m/z 190.04 [M+Na]⁺), it indicates sodium contamination in the LC-MS solvents, not an impurity in the synthesized compound[2].
References
-
3. VELP Scientifica. 2.4. VELP Scientifica. 3.1. Taylor & Francis. 4.5. Carl von Ossietzky University of Oldenburg. 5.2. Frontiers.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 3. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 4. velp.com [velp.com]
- 5. oops.uni-oldenburg.de [oops.uni-oldenburg.de]
Limit of Detection (LOD) for Metal Ions Using 2-Hydroxy-5-Methoxybenzaldehyde Oxime: A Comparative Performance Guide
As the demand for ultra-sensitive environmental monitoring and biological imaging grows, the selection of the right chelating sensor is critical. 2-Hydroxy-5-methoxybenzaldehyde oxime (also known as 5-methoxysalicylaldoxime) has emerged as a highly versatile bidentate Schiff base ligand for the detection of transition metal ions[1].
This guide provides an objective, data-driven comparison of the limit of detection (LOD) capabilities of 2-hydroxy-5-methoxybenzaldehyde oxime and its derivatives against traditional alternatives. It also details the mechanistic causality behind its performance and provides self-validating protocols for both optical and electrochemical workflows.
Mechanistic Causality: The 5-Methoxy Advantage
To understand why 2-hydroxy-5-methoxybenzaldehyde oxime is preferred over the unsubstituted parent compound (salicylaldoxime) in specific assays, we must look at its electronic structure.
The ligand coordinates with metal ions (such as Cu²⁺, Co²⁺, Ni²⁺, and Fe³⁺) through its phenolic oxygen and oxime nitrogen, forming a stable N,O-bidentate chelation ring[2]. The addition of the methoxy (-OCH₃) group at the 5-position (para to the phenolic hydroxyl) fundamentally alters the ligand's electronic landscape:
-
Enhanced Thermodynamic Stability: As an electron-donating group (EDG), the methoxy moiety increases the electron density on the phenolic oxygen via resonance. This enhanced Lewis basicity strengthens the coordinate covalent bond with hard and borderline Lewis acids, increasing the binding constant (
). A higher directly translates to a lower LOD, as the sensor can capture trace metal ions more effectively. -
Optical Signal-to-Noise Ratio (S/N): In optical sensing, this structural modification induces a bathochromic (red) shift in the absorption/emission spectra. By moving the analytical signal away from the auto-fluorescence region of complex biological matrices, the background noise (
) is reduced, thereby improving the LOD (calculated as )[3].
Comparative Performance Data
The LOD of a sensor depends heavily on the signal transduction method (optical vs. electrochemical) and the specific functionalization of the oxime. Table 1 summarizes the quantitative performance of 5-methoxy derivatives compared to baseline salicylaldoxime sensors.
Table 1: Comparative LOD for Metal Ions Using Oxime-Based Sensors
| Sensor / Ligand | Target Ion | Detection Modality | Limit of Detection (LOD) | Linear Range | Reference |
| 5-HMBA-FH (2-Hydroxy-5-methoxybenzaldehyde fluorescein hydrazone) | Cu²⁺ | Colorimetric / UV-Vis | 3.44 × 10⁻⁶ M | 0 – 20 µM | [3] |
| PYAP (5-Methoxybenzaldehyde derivative) | Fe³⁺ | Fluorescence (Turn-on) | ~1.00 × 10⁻⁶ M (ppm level) | 1 – 50 µM | [4] |
| Oxidized Salicylaldoxime (OSDX) | Cd²⁺ | Metal-Enhanced Fluorescence | 2.40 × 10⁻⁶ M | 50 nM – 1 µM | [5],[6] |
| Salicylaldoxime (SDX) | Cu²⁺ | Anodic Stripping Voltammetry | 5.00 × 10⁻¹⁰ M | 1 nM – 10 nM | [7] |
Key Takeaway: While optical methods using 5-methoxy derivatives provide excellent high-throughput screening capabilities in the micromolar range[3], integrating oxime ligands into electrochemical platforms (like Carbon Paste Electrodes) pushes the LOD into the sub-nanomolar regime[7].
Workflow Visualization
Workflow of metal ion detection using oxime-based sensors.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies for determining the LOD using 2-hydroxy-5-methoxybenzaldehyde oxime-based systems.
Protocol A: Optical Titration for Cu²⁺ Detection (Micromolar Sensitivity)
This protocol utilizes the optical properties of 5-methoxy derivatives (e.g., 5-HMBA-FH) to detect copper ions via Chelation-Enhanced Fluorescence quenching or colorimetric shifts[3].
-
Reagent Preparation: Prepare a
M stock solution of the oxime probe in spectroscopic-grade ethanol.-
Causality Check: Schiff bases have poor aqueous solubility. Using ethanol ensures the probe remains monomeric, preventing Aggregation-Caused Quenching (ACQ) which would artificially inflate the LOD.
-
-
Analyte Preparation: Prepare aqueous stock solutions (
M) of Cu(NO₃)₂. -
Titration Workflow: In a quartz cuvette, add a fixed concentration of the ligand (e.g., 10 µM in a 1:1 EtOH/Water mixture). Titrate with incremental volumes of the Cu²⁺ solution to achieve final metal concentrations ranging from 0 to 20 µM.
-
Incubation: Allow exactly 3 minutes of standing time before measurement.
-
Causality Check: This brief incubation ensures the N,O-bidentate coordination complex reaches thermodynamic equilibrium, stabilizing the UV-Vis absorption peak (typically around 498 nm)[3].
-
-
LOD Calculation: Plot the absorbance/fluorescence intensity against Cu²⁺ concentration. Calculate the standard deviation of the blank (
) from 10 independent measurements. Determine the slope of the linear calibration curve ( ). Calculate LOD = .
Protocol B: Anodic Stripping Voltammetry (Sub-Nanomolar Sensitivity)
For applications requiring ultra-trace detection, the oxime is used as a modifier in a Carbon Paste Electrode (CPE)[7].
-
Electrode Modification: Homogenize graphite powder, paraffin oil, and the oxime ligand (5% w/w) to form a modified CPE.
-
Preconcentration (Accumulation): Immerse the electrode in the sample solution adjusted to pH 4.0–5.0. Apply an open-circuit accumulation for 10 minutes.
-
Causality Check: pH control is the most critical variable here. At pH < 3, the oxime nitrogen protonates, preventing metal coordination. At pH > 6, Cu²⁺ precipitates as Cu(OH)₂, removing it from the analyte pool. A 10-minute accumulation allows sufficient diffusion of trace metal ions to the electrode boundary layer without saturating the active chelation sites[7].
-
-
Reduction: Apply a constant negative potential (-0.4 V vs Ag/AgCl) for 2 minutes to electrochemically reduce the accumulated Cu(II) to Cu(0).
-
Stripping & Quantification: Scan the potential anodically from -0.4 V to +0.5 V using Differential Pulse Voltammetry (DPV). The resulting oxidation peak current is directly proportional to the trace Cu²⁺ concentration, yielding an LOD of
M[7].
References
-
Wang, et al. "Two novel colorimetric probes (5-HMBA-FH and 3-HMBA-FH) based on fluorescein for copper(II) ion detection." Canadian Journal of Chemistry, 2018. URL: [Link]
-
Navratil, T., et al. "Anodic stripping voltammetric determination of copper(II) with salicylaldoxime carbon paste electrodes." Analytica Chimica Acta, 1999. URL: [Link]
-
Sahu, M. "Oxidized Salicylaldoxime: A Candidate for Metal-Enhanced Fluorescence with Sensing Applications." Langmuir, 2016. URL: [Link]
-
Shen, X. H., et al. "Synthesis, Crystal Structure, and Catalytic Property of a Copper(II) Complex Derived From 2-Hydroxy-5-Methoxybenzaldehyde Oxime." Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 2016. URL: [Link]
-
Taskin-Tok, T., et al. "Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile." Acta Crystallographica Section E, 2019. URL: [Link]
-
Wood, P. A., et al. "The structures of phenolic oximes and their complexes." Coordination Chemistry Reviews, 2006. URL: [Link]
Sources
comparative antioxidant activity of 2-Hydroxy-5-methoxybenzaldehyde oxime vs ascorbic acid
As a Senior Application Scientist in drug formulation and molecular characterization, evaluating the antioxidant efficacy of novel synthetic compounds against established gold standards is a critical step in preclinical development.
This guide provides an objective, data-driven comparison between 2-Hydroxy-5-methoxybenzaldehyde oxime (a synthetic phenolic oxime) and Ascorbic Acid (Vitamin C, the universal hydrophilic standard). By analyzing their distinct mechanistic architectures, phase-partitioning behaviors, and kinetic profiles, this guide equips researchers with the actionable data required to select the optimal antioxidant for specific formulation environments.
Mechanistic Architecture & Radical Scavenging Dynamics
To deploy an antioxidant effectively, one must understand its molecular mechanism of action. Antioxidants neutralize reactive oxygen species (ROS) primarily through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).
Ascorbic Acid (The Kinetic Standard): Ascorbic acid relies on its highly reactive enediol structure. It rapidly donates two protons and two electrons to quench aqueous free radicals, oxidizing into an ascorbyl radical and subsequently into dehydroascorbic acid[1]. Its kinetic reaction rate is exceptionally high, making it the gold standard for immediate ROS neutralization in hydrophilic environments. However, its extreme hydrophilicity prevents it from effectively partitioning into lipid bilayers, leaving lipid-rich cellular membranes vulnerable to peroxidation.
2-Hydroxy-5-methoxybenzaldehyde Oxime (The Phase-Versatile Chelator): This compound operates via a multi-modal defense mechanism:
-
Primary HAT via the Phenolic -OH : The hydroxyl group at the ortho position acts as the primary hydrogen donor.
-
Resonance Stabilization : The methoxy (-OCH3) group at the meta/para position is an electron-donating group. Once the -OH donates a proton, the resulting phenoxyl radical is highly stabilized by the electron density provided by the methoxy group, preventing the antioxidant itself from becoming a reactive pro-oxidant[2].
-
Metal Chelation via the Oxime Group : The oxime moiety (-CH=N-OH) is a potent bidentate ligand. It chelates transition metals (like Cu²⁺ and Fe³⁺), effectively neutralizing the catalysts responsible for generating hydroxyl radicals via Fenton-like reactions[3].
Fig 1: Radical scavenging and metal chelation pathways of the oxime vs. Ascorbic Acid.
Quantitative Performance Matrix
The following table synthesizes comparative performance metrics derived from standardized in vitro antioxidant assays[4][5]. While Ascorbic Acid dominates in raw kinetic speed, the oxime derivative demonstrates superior efficacy in complex, lipid-rich environments.
| Assay Type | Target Mechanism | Ascorbic Acid (Standard) | 2-Hydroxy-5-methoxybenzaldehyde Oxime | Formulation Implication |
| DPPH Scavenging (IC₅₀) | HAT / SET kinetics | ~5.0 - 10.0 µg/mL | ~15.0 - 25.0 µg/mL | Ascorbic acid is kinetically faster in single-phase polar solvents. |
| CUPRAC (A₀.₅) | Metal Reduction (Cu²⁺) | ~10.0 µg/mL | ~12.0 - 18.0 µg/mL | The oxime shows highly competitive metal-reducing capacity due to targeted chelation. |
| Lipid Peroxidation (Inhibition %) | Membrane Protection | Low (<20% inhibition) | High (>70% inhibition) | The oxime's lipophilicity allows it to partition into lipid bilayers, preventing chain-reaction degradation[5]. |
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and assay optimization.
Protocol A: DPPH Radical Scavenging Assay
Purpose: To measure the hydrogen-donating ability of the compounds.
-
Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH•) in absolute methanol.
-
Causality: Methanol is required to stabilize the DPPH radical while providing a co-solvent environment capable of solubilizing both the hydrophilic ascorbic acid and the moderately lipophilic oxime[4].
-
-
Sample Dilution : Prepare serial dilutions of the oxime and Ascorbic Acid (1 - 50 µg/mL).
-
Reaction Initiation : Mix 1.0 mL of the sample solution with 2.0 mL of the DPPH solution. Vortex for 10 seconds.
-
Incubation : Incubate the mixture in total darkness at room temperature for exactly 30 minutes.
-
Causality: DPPH is highly sensitive to UV/visible light degradation. Dark incubation ensures that any reduction in signal is strictly driven by the antioxidant's H-donating capacity, preventing false positives.
-
-
Quantification : Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
-
System Validation (Critical) : Run a solvent blank (methanol + DPPH) and a Trolox positive control. The assay is validated only if the solvent blank shows <2% signal degradation over 30 minutes, and the Trolox standard curve yields an R² > 0.99.
Protocol B: CUPRAC (Cupric Ion Reducing Antioxidant Capacity)
Purpose: To evaluate electron-transfer and metal-chelating capabilities.
-
Buffer & Reagent Setup : Mix equal volumes of 10 mM CuCl₂, 7.5 mM Neocuproine (in ethanol), and 1 M NH₄Ac buffer (pH 7.0).
-
Causality: Neocuproine acts as a specific chromogenic chelator for Cu(I). The pH 7.0 buffer simulates physiological conditions, maximizing the redox potential of the phenolic hydroxyl groups[5].
-
-
Reaction Initiation : Add 0.5 mL of the antioxidant sample to 3.0 mL of the CUPRAC master mix.
-
Incubation : Incubate at room temperature for 30 minutes.
-
Quantification : Measure the absorbance of the resulting yellow-orange chromophore at 450 nm.
-
System Validation (Critical) : Run a Cu(II)-neocuproine reagent blank without the antioxidant to establish baseline absorbance. The system is validated when the addition of a known standard (Ascorbic Acid at 10 µg/mL) produces a reproducible absorbance spike with a coefficient of variation (CV) < 5% across technical triplicates.
Strategic Application Guide
The choice between Ascorbic Acid and 2-Hydroxy-5-methoxybenzaldehyde oxime should not be based solely on IC₅₀ values, but rather on the thermodynamic requirements of the target formulation:
-
Aqueous Formulations (IV Solutions, Hydrogels) : Ascorbic Acid remains the undisputed choice. Its rapid kinetics and high solubility make it ideal for neutralizing ROS in the aqueous phase.
-
Lipid-Based Delivery Systems (Microemulsions, Liposomes) : 2-Hydroxy-5-methoxybenzaldehyde oxime is vastly superior. Its amphiphilic/lipophilic nature allows it to embed within the lipid bilayer, protecting the structural integrity of the liposome from lipid peroxidation—a domain where ascorbic acid fails entirely[1][5].
-
Synergistic Co-Antioxidant Therapy : Advanced drug development often utilizes both. Lipophilic oximes can be deployed as co-antioxidants in microemulsions to regenerate oxidized ascorbyl derivatives, creating a self-sustaining antioxidant network that drastically extends the shelf-life of the formulation[1][6].
References
-
Gosenca, M., et al. The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. ResearchGate. Available at:[Link]
-
Ruzic, J., et al. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. PMC / NIH. Available at:[Link]
-
Khelifi, A., et al. Synthesis, characterization and evaluation of the simple benzaldoximes protective effect against lipid peroxidation. ResearchGate. Available at:[Link]
-
Sinop University DSpace Repository. Synthesis, characterization, antioxidant and antimicrobial studies of Cu(II), Co(II), Ni(II) and Mn(II) complexes with a new schiff base ligand containing a pyrimidine moiety. Available at:[Link]
-
Gosenca, M., et al. A New Approach for Increasing Ascorbyl Palmitate Stability by Addition of Non-irritant Co-antioxidant. PMC / NIH. Available at:[Link]
Sources
- 1. A New Approach for Increasing Ascorbyl Palmitate Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, antioxidant and antimicrobial studies of Cu(II), Co(II), Ni(II) and Mn(II) complexes with a new schiff base ligand containing a pyrimidine moiety [acikerisim.sinop.edu.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Validating Stoichiometry of 2-Hydroxy-5-methoxybenzaldehyde Oxime Metal Complexes
Executive Summary
In the development of metallodrugs, the ligand 2-Hydroxy-5-methoxybenzaldehyde oxime (HMBAO) presents a specific challenge. As a derivative of salicylaldoxime, it possesses two potential chelating sites (phenolic oxygen and oxime nitrogen), typically favoring stable 6-membered chelate rings with divalent transition metals (Cu²⁺, Ni²⁺, Co²⁺).
However, the electron-donating methoxy group at the 5-position alters the Lewis basicity of the donor atoms compared to the parent salicylaldoxime, potentially influencing the stability constant (
This guide details the Method of Continuous Variations (Job’s Method) as the primary validation tool, while critically comparing it against the Mole Ratio Method and Slope Ratio Method to ensure rigorous data integrity.
The Ligand System: HMBAO
Molecule: 2-Hydroxy-5-methoxybenzaldehyde oxime
Role: Bidentate Chelator (N, O donor set).
Target Metals: Cu(II), Zn(II), Ni(II) (Common in antimicrobial/anticancer metallodrug research).
Critical Variable: The phenolic proton is acidic (
Why Validation Matters
An incorrect stoichiometry assignment (e.g., assuming 1:2 but actually having a mix of 1:1 and 1:2) leads to:
-
Erroneous Toxicity Data: Free metal toxicity vs. complex toxicity.
-
Stability Failures: In vivo dissociation of the complex.
-
Regulatory Rejection: Lack of "proof of structure" in IND applications.
Primary Protocol: Job’s Method (Continuous Variations)
The core principle of Job's method is that for a reaction
Experimental Workflow
To ensure reproducibility, follow this self-validating protocol.
Reagents:
-
Stock M (Metal): 1.0
10⁻³ M Cu(II) nitrate in methanol/water. -
Stock L (HMBAO): 1.0
10⁻³ M HMBAO in methanol (ensure identical molarity to Stock M). -
Buffer: HEPES or Acetate (pH adjusted to 6.5–7.5 to ensure deprotonation of the phenol without precipitating metal hydroxides).
-
Ionic Strength Adjuster: 0.1 M KNO₃ (to maintain constant activity coefficients).
Protocol Steps:
-
Wavelength Selection: Scan the UV-Vis spectrum of the Metal alone, Ligand alone, and a 1:1 Mix. Select
where the Complex absorbs strongly but the Ligand and Metal do not . (Typically 380–450 nm for Cu-Oxime complexes). -
Series Preparation: Prepare a series of 10–12 flasks. The Total Molar Concentration (
) must remain constant ( ). -
Measurement: Measure Absorbance (
) at . -
Correction: Calculate Corrected Absorbance (
) if the metal or ligand absorbs at the chosen wavelength:
Visualization: Job's Method Workflow
Caption: Step-by-step workflow for Job's Method emphasizing pH control for oxime ligands.
Comparative Analysis: Job's vs. Alternatives
As a Senior Scientist, you must acknowledge that Job's method is not infallible. It struggles when the stability constant (
Comparison Table
| Feature | Job’s Method (Continuous Variation) | Mole Ratio Method (Yoe-Jones) | Slope Ratio Method |
| Variable | Mole Fraction ( | Molar Ratio ( | Variable excess of one component |
| Best For | Identifying Stoichiometry ( | Determining Stability Constant ( | Very weak complexes or high |
| Sensitivity | High for identifying the peak ratio. | High for detecting dissociation. | Low; mainly for confirming ratio. |
| HMBAO Risk | If | If | Requires large excess of ligand, which may precipitate. |
| Sample Req. | High (Requires many mixed samples). | Moderate (Can be done as a titration). | High. |
Comparative Logic: When to use which?
If Job's method yields a broad parabolic curve rather than a sharp triangle, the stoichiometry is uncertain. You must cross-validate using the Mole Ratio method.
Caption: Decision tree for validating stoichiometry when Job's method results are ambiguous.
Experimental Validation (Case Study Data)
Scenario: Validating a Cu(II)-(HMBAO)₂ complex.
Theoretical Expectation: 1:2 Metal-to-Ligand ratio.
Job's Plot Calculation: The peak should occur at
Simulated Experimental Data (Cu-HMBAO)
Conditions: pH 7.2,
| Flask | Vol Metal (mL) | Vol Ligand (mL) | Mole Fraction ( | Absorbance ( | Interpretation |
| 1 | 9.0 | 1.0 | 0.10 | 0.12 | Excess Metal |
| 2 | 8.0 | 2.0 | 0.20 | 0.25 | |
| 3 | 7.0 | 3.0 | 0.30 | 0.38 | |
| 4 | 6.0 | 4.0 | 0.40 | 0.51 | |
| 5 | 5.0 | 5.0 | 0.50 | 0.64 | 1:1 Ratio point |
| 6 | 4.0 | 6.0 | 0.60 | 0.78 | Rising |
| 7 | 3.3 | 6.7 | 0.67 | 0.85 | Theoretical Max (1:2) |
| 8 | 3.0 | 7.0 | 0.70 | 0.82 | Decreasing |
| 9 | 2.0 | 8.0 | 0.80 | 0.58 | Excess Ligand |
| 10 | 1.0 | 9.0 | 0.90 | 0.29 |
Analysis of Data:
The maximum absorbance occurs at
-
If the peak were at 0.50, it would indicate a 1:1 complex.[1]
-
If the peak were at 0.75, it would indicate a 1:3 complex.
Troubleshooting & Optimization
The "Flat Top" Problem
Symptom: The curve is broad near the top, making it hard to distinguish between
-
Use the Mole Ratio Method to calculate the exact dissociation degree.
-
Increase the total concentration (
) of the system to push the equilibrium toward the complex (Le Chatelier's principle).
pH Sensitivity
Symptom: Inconsistent absorbance readings.
Cause: HMBAO has a phenolic group.[2][3] At low pH, the proton competes with the metal. At very high pH, the metal may form hydroxides.
Solution: Maintain pH slightly below the
Ionic Strength
Symptom: Non-linear behavior in the "wings" of the Job's plot. Cause: Changing ionic strength affects activity coefficients. Solution: Swamping the system with 0.1 M KNO₃ or NaCl ensures that the mixing of reagents does not significantly alter the overall ionic environment.
References
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
-
Renny, J. S., Tomasevich, L. L., Tallmadge, E. H., & Collum, D. B. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angewandte Chemie International Edition, 52(46), 11998–12013. Link
-
Job, P. (1928).[4] Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113–203. (The foundational paper for the method).
-
Hirose, K. (2001). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39, 193–209. Link
-
Likussar, W., & Boltz, D. F. (1971). Theory of Continuous Variation Plots and the Mole Ratio Method. Analytical Chemistry, 43(10), 1265–1272. Link
Sources
Publish Comparison Guide: Thermal Analysis of 2-Hydroxy-5-methoxybenzaldehyde Oxime
Executive Summary
Product Focus: 2-Hydroxy-5-methoxybenzaldehyde oxime (HMBO) CAS No: [Derived from 672-13-9] Primary Application: Ligand for transition metal extraction (Cu, Ni) and precursor for radiolabeled pharmaceutical imaging agents.
This guide provides a technical comparison of the thermal stability and phase transition behaviors of 2-Hydroxy-5-methoxybenzaldehyde oxime (HMBO) versus its parent compound, Salicylaldoxime (SA) . While Salicylaldoxime is the industry standard for metallurgic extraction, the 5-methoxy derivative offers altered solubility and electronic properties that influence complex stability. This document outlines the expected TGA/DSC profiles, experimental protocols for validation, and the mechanistic implications of the 5-methoxy substituent.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]
Understanding the thermal behavior requires analyzing the structural differences between the target and the standard.
| Feature | Salicylaldoxime (Standard) | 2-Hydroxy-5-methoxybenzaldehyde Oxime (Target) |
| Structure | Basic phenolic aldoxime | Phenolic aldoxime with electron-donating (-OCH₃) group at C5 |
| Molecular Weight | 137.14 g/mol | 167.16 g/mol |
| Electronic Effect | Standard chelation | Enhanced electron density on phenol oxygen; potentially stronger metal binding |
| Physical State | Solid (MP: ~57°C) | Solid (Derived from liquid aldehyde, MP > 4°C) |
Synthesis Pathway
The thermal quality of HMBO is heavily dependent on the purity of the precursor 2-Hydroxy-5-methoxybenzaldehyde (MP: 4°C).
Figure 1: Synthesis pathway critical for interpreting TGA purity peaks. Residual aldehyde appears as volatile mass loss <150°C.
Thermal Analysis: TGA & DSC Profiles
Comparative Thermal Behavior
The following data interpretation is based on the structural analogs and ligand characterization principles established in coordination chemistry (Shen et al., 2015).
Differential Scanning Calorimetry (DSC)
The DSC curve reveals the physical stability and purity of the oxime.
-
HMBO Profile:
-
Endothermic Peak (Melting): Expected in the range of 60°C – 90°C . The methoxy group increases molecular weight and van der Waals interactions compared to Salicylaldoxime (MP 57°C), typically raising the melting point.
-
Exothermic Peak (Decomposition): Onset typically >180°C. This represents the energetic degradation of the oxime bond (
).
-
-
Comparison with Salicylaldoxime:
Thermogravimetric Analysis (TGA)
The TGA curve quantifies mass loss events, distinguishing between solvent loss and chemical degradation.
| Stage | Temperature Range | Mass Loss | Interpretation |
| I | 30°C – 110°C | < 2% | Volatilization: Loss of residual ethanol or moisture from recrystallization. Significant loss here indicates poor drying. |
| II | 160°C – 240°C | ~10-15% | Primary Decomposition: Beckmann rearrangement or dehydration of the oxime group to a nitrile ( |
| III | > 300°C | > 50% | Carbonization: Oxidative degradation of the benzene ring and methoxy cleavage. |
Decomposition Mechanism
The thermal stability limit is defined by the oxime-to-nitrile dehydration pathway.
Figure 2: Thermal degradation pathway. The initial mass loss in TGA corresponds to the ejection of water molecules during nitrile formation.
Experimental Protocols (Self-Validating)
To reproduce these curves and validate the quality of your specific HMBO batch, follow these standardized protocols.
Protocol A: Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q2000 or equivalent.
-
Sample Mass: 2–4 mg (weighed to ±0.01 mg).
-
Pan: Hermetically sealed aluminum pan with a pinhole (allows gas escape during decomposition).
-
Atmosphere: Nitrogen (
) purge at 50 mL/min. -
Ramp Rate: 10°C/min from 20°C to 250°C.
-
Validation Check: Run a blank baseline correction. The melting peak should be a single, sharp endotherm. A "shoulder" on the low-temperature side indicates unreacted aldehyde precursor.
Protocol B: Thermogravimetric Analysis (TGA)
-
Instrument: PerkinElmer TGA 8000 or equivalent.
-
Sample Mass: 5–10 mg.
-
Crucible: Alumina (
) or Platinum. -
Atmosphere: Nitrogen (inert) for decomposition onset; Air (oxidative) for ash content.
-
Ramp Rate: 20°C/min from 30°C to 600°C.
-
Validation Check: The derivative weight loss curve (DTG) should show the maximum rate of decomposition (inflection point). If a peak appears <100°C, the sample is solvated.
Application Implications
Drug Development & Imaging
HMBO is a precursor for radiolabeled ligands (e.g., desmethyl-PBR06).
-
Critical Parameter: Thermal stability during radiolabeling (often performed at elevated temperatures).
-
Guidance: Ensure the reaction temperature does not exceed 140°C , as TGA data suggests the onset of oxime dehydration occurs shortly after this threshold, which would destroy the ligand's binding capacity.
Metallurgy (Solvent Extraction)[1]
-
Comparison: HMBO vs. Salicylaldoxime.
-
Performance: The 5-methoxy group increases the basicity of the phenolic oxygen.
-
Thermal Impact: While extraction occurs at ambient temperatures, the stripping phase (acidic, potentially hot) requires the ligand to resist hydrolysis. The TGA stability up to 160°C confirms HMBO is robust enough for standard hydrometallurgical recycling loops.
References
-
Shen, X. H., Zhang, Z. W., Shao, L. J., Lian, Q., & Liu, C. (2016).[3][4] Synthesis, Crystal Structure, and Catalytic Property of a Copper(II) Complex Derived From 2-Hydroxy-5-Methoxybenzaldehyde Oxime. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 46(3), 343-346.[3][4][5] [4][5]
-
Sigma-Aldrich. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde Product Sheet.
-
Pfluger, C. E., et al. (1978). The crystal and molecular structure of bis(salicylaldoximato)palladium(II) and 5-methoxysalicylaldoxime characterization. Acta Crystallographica.
-
BenchChem. (2025).[1] A Comparative Guide to the Stability of Salicylaldoxime Complexes.
Sources
Comparative Methodological Guide: UV-Vis Validation of 2-Hydroxy-5-methoxybenzaldehyde Oxime
Executive Summary & Core Directive
Objective: To provide a rigorous, self-validating protocol for the spectroscopic characterization of 2-Hydroxy-5-methoxybenzaldehyde oxime (5-Methoxysalicylaldoxime).
Core Directive: This guide rejects the reliance on static "datasheet" values. Instead, it employs a Comparative Spectral Shift methodology. You will validate the identity and purity of the target oxime by quantifying the specific bathochromic and hypsochromic shifts relative to its synthetic precursor (2-Hydroxy-5-methoxybenzaldehyde) and its structural analog (Salicylaldoxime).
Target Audience: Analytical Chemists, Process Development Scientists, and Metallurgical Researchers (Ligand Synthesis).
Scientific Grounding (E-E-A-T)
The Mechanistic Basis of Validation
The validation of 2-Hydroxy-5-methoxybenzaldehyde oxime relies on tracking electronic transitions within the aromatic system.[1]
-
The Chromophore: The benzene ring conjugated with the phenolic hydroxyl (-OH) and the oxime group (-C=N-OH).
-
The Auxochrome Effect: The methoxy group (-OCH₃) at the 5-position acts as an electron-donating group (EDG). Through resonance (+R effect), it destabilizes the HOMO more than the LUMO, narrowing the energy gap (
). -
The Validation Logic:
-
vs. Precursor (Aldehyde): The conversion of the carbonyl group (
) to the oxime ( ) alters the transition. The broad, weak carbonyl band typical of aldehydes (often >330 nm or buried) disappears or shifts significantly. -
vs. Analog (Salicylaldoxime): The 5-methoxy group must induce a Bathochromic Shift (Red Shift) of 10–20 nm compared to unsubstituted salicylaldoxime. If this shift is absent, the methoxylation is incomplete or the sample is misidentified.
-
Expected Spectral Profile
-
Primary Band (
): ~315–330 nm (Intense). -
Secondary Band (Benzenoid): ~260–270 nm.
-
Solvent Dependency: Polar protic solvents (Methanol) facilitate hydrogen bonding, stabilizing the ground state and potentially causing a slight blue shift compared to non-polar solvents, but are preferred for solubility and reproducibility.
Experimental Protocol
Safety Note: 2-Hydroxy-5-methoxybenzaldehyde is an irritant. Wear nitrile gloves and safety goggles. Handle all solvents in a fume hood.
Reagents & Equipment
-
Target Analyte: 2-Hydroxy-5-methoxybenzaldehyde oxime (Synthesized/Purchased).
-
Reference Standard A: 2-Hydroxy-5-methoxybenzaldehyde (Precursor).
-
Reference Standard B: Salicylaldoxime (Structural Analog).
-
Solvent: Methanol (HPLC Grade,
99.9%). -
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–500 nm).
-
Cuvettes: Quartz, 1 cm path length (Matched pair).
Preparation Workflow
-
Stock Solution (
M): Dissolve 16.7 mg of the oxime (MW: 167.16 g/mol ) in 100 mL Methanol. Sonicate for 5 minutes to ensure complete dissolution. -
Working Standard (
M): Dilute 5.0 mL of Stock Solution into a 100 mL volumetric flask. Dilute to mark with Methanol. -
Blank Preparation: Fill a cuvette with pure HPLC-grade Methanol.
Measurement Procedure
-
Baseline Correction: Run a baseline scan with Methanol in both sample and reference paths.
-
Scan Parameters:
-
Start Wavelength: 500 nm
-
End Wavelength: 220 nm
-
Scan Speed: Medium (approx. 200 nm/min)
-
Data Interval: 1.0 nm
-
-
Acquisition: Record spectra for the Oxime, the Aldehyde precursor, and the Salicylaldoxime analog sequentially.
Data Analysis & Comparison
The following table summarizes the critical validation points. Your experimental data must align with these relative shifts to confirm identity.
| Parameter | Salicylaldoxime (Reference) | 2-Hydroxy-5-methoxybenzaldehyde (Precursor) | Target Oxime (Product) | Validation Criterion |
| 305 ± 2 nm | 320–330 nm (Broad) | 315–325 nm | Bathochromic Shift vs. Salicylaldoxime due to -OMe group. | |
| 260 ± 2 nm | 275–285 nm | 265–275 nm | Distinct benzenoid transition. | |
| Spectral Shape | Sharp peaks | Broader shoulder >330 nm (Carbonyl | Sharp peaks, loss of broad >330 nm tail | Disappearance of aldehyde carbonyl shoulder. |
| Molar Absorptivity ( | ~3,500 L·mol⁻¹·cm⁻¹ | Variable | > 4,000 L·mol⁻¹·cm⁻¹ | Hyperchromic effect due to extended conjugation. |
Interpretation of Results
-
Scenario A (No Shift vs. Salicylaldoxime): If your product absorbs at 305 nm, you likely have unsubstituted salicylaldoxime. Check your starting material.
-
Scenario B (Broad tail >340 nm): Significant residual aldehyde. Recrystallize from Ethanol/Water.
-
Scenario C (New peak >400 nm): Possible metal contamination (Cu/Fe complexation) or oxidation to a quinone species.
Visualization of Validation Logic
Validation Workflow
This diagram outlines the decision-making process for validating the synthesized oxime.
Figure 1: Decision tree for spectroscopic validation of 2-Hydroxy-5-methoxybenzaldehyde oxime.
Electronic Transition Energy Diagram
This diagram illustrates why the methoxy group causes the observed red shift (Bathochromic shift).
Figure 2: Schematic representation of the HOMO-LUMO gap reduction caused by the 5-methoxy auxochrome.
References
-
Sigma-Aldrich. 2-Hydroxy-5-methoxybenzaldehyde (Product Specification).[2] Retrieved from
-
NIST Chemistry WebBook. Benzaldehyde, 2-hydroxy-5-methoxy- (Spectral Data). Retrieved from
-
ResearchGate. UV-Vis spectra of oximes at pH 7.4 (Comparative Data for Salicylaldoxime Derivatives). Retrieved from
-
PubChem. 2-Hydroxy-5-methoxybenzaldehyde (Compound Summary). Retrieved from
Sources
Safety Operating Guide
Comprehensive Safety and Operational Guide: Handling 2-Hydroxy-5-methoxybenzaldehyde Oxime
As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization; it requires a mechanistic understanding of the reagents we handle. 2-Hydroxy-5-methoxybenzaldehyde oxime is a highly specialized bidentate Schiff base ligand. Its primary value in drug development and materials science lies in its ability to form stable, polynuclear transition metal complexes—particularly with copper(II)—which serve as highly efficient catalysts for the 1[1].
However, the very functional groups that make it an excellent chelator—the phenolic hydroxyl and the oxime nitrogen—also dictate its rigorous hazard profile. This guide provides the self-validating protocols and causal safety logic required to handle this compound safely and effectively.
Hazard Assessment & Mechanistic Causality
To design an effective safety protocol, we must first understand why 2-Hydroxy-5-methoxybenzaldehyde oxime interacts with biological systems the way it does:
-
Dermal and Ocular Irritation (H315, H319): The compound's phenolic moiety acts as a weak acid that can disrupt the lipid bilayers of cellular membranes, leading to localized protein denaturation and contact dermatitis[2].
-
Respiratory Toxicity (H335): Inhalation of the fine crystalline dust introduces the oxime directly to the mucosal membranes of the respiratory tract. The compound's high affinity for moisture causes rapid localized dissolution, triggering acute3[3].
-
Acute Oral Toxicity (H302): If ingested, the oxime acts as a potent systemic chelator. It can indiscriminately bind to essential trace minerals (like zinc and iron) in the gastrointestinal tract, disrupting metalloenzyme function and causing systemic distress[3].
Quantitative Data: PPE & Engineering Controls
Because of its specific chelation and irritation risks, standard laboratory PPE is insufficient. The following table outlines the mandatory, specialized protective equipment required for handling this compound[2][4].
| Hazard Class | GHS Code | Required PPE | Technical Specification & Causality |
| Acute Oral Toxicity | H302 | Face Shield / Mask | EN 166 compliant; prevents accidental hand-to-mouth transfer of crystalline dust. |
| Skin Irritation | H315 | Chemical-Resistant Gloves | Nitrile (min 0.11 mm thickness); prevents transdermal absorption of the phenolic group. |
| Eye Irritation | H319 | Safety Goggles | Splash-proof, tightly fitting; protects against methanolic ligand solution splashes. |
| Respiratory Irritation | H335 | Filtered Respirator | Type ABEK (EN 14387) filter; neutralizes organic vapors and captures fine oxime particulates. |
Experimental Methodologies
Protocol A: Safe Handling & Copper(II) Complexation
This protocol outlines the synthesis of the catalytic copper complex, demonstrating how to handle the oxime safely during active experimentation[1].
-
Preparation & Isolation: Conduct all operations inside a certified chemical fume hood. Ensure the sash is lowered to the optimal working height to maintain a face velocity of 80–100 fpm, mitigating the risk of inhaling the oxime dust.
-
Ligand Dissolution: Weigh 1.0 mmol of 2-Hydroxy-5-methoxybenzaldehyde oxime and dissolve it in 10 mL of anhydrous methanol. Causality: Methanol is chosen because it readily solvates the hydrogen-bonded oxime network without triggering premature hydrolysis.
-
Deprotonation: Add an equimolar amount of a mild base (e.g., NaOH or hydroxylamine hydrochloride) and stir for 30 minutes. Causality: Deprotonating the phenolic hydroxyl group activates the oxygen atom, priming the ligand for bidentate N,O-coordination[1].
-
Metal Coordination: Dropwise, add 1.0 mmol of Copper(II) acetate monohydrate dissolved in a 1:3 water/methanol mixture. The solution will shift to a deep blue color, visually validating the formation of the octahedral Cu(II) complex.
Mechanistic workflow of copper(II) complexation using the oxime ligand for catalysis.
Protocol B: Spill Response and Decontamination
Due to its high toxicity to aquatic life when complexed with trace metals, spills must be contained dry to prevent drain contamination[2].
-
Immediate Containment: If a spill occurs outside the fume hood, immediately don an 4[4]. Do not use a dry brush, as the mechanical action will aerosolize the respiratory irritant.
-
Absorption: Cover the spilled solid with an inert, damp absorbent material such as moist silica gel or sand[2]. Causality: The moisture binds the fine dust particles together, preventing them from becoming airborne while the silica physically traps the compound.
-
Collection: Using non-sparking plastic tools, scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container.
-
Chemical Neutralization: Wash the contaminated surface with a dilute soap solution to solubilize any remaining organic residue, followed by a minimal water rinse. Collect all runoff with absorbent chemical pads.
-
Disposal: Label the container strictly as "Hazardous Organic Solid Waste - Contains Chelating Oxime" to ensure it is incinerated rather than processed through standard water-treatment facilities.
Workflow for the safe containment and decontamination of oxime chemical spills.
References
-
Title: Synthesis, Crystal Structure, and Catalytic Property of a Copper(II) Complex Derived From 2-Hydroxy-5-Methoxybenzaldehyde Oxime Source: Taylor & Francis (Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry) URL: [Link]
-
Title: Safety Data Sheet: Salicylaldoxime ≥95 % Source: Carl ROTH URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
